molecular formula C41H47N7O10S3 B15599151 Sulfo-Cy3-Tetrazine

Sulfo-Cy3-Tetrazine

Número de catálogo: B15599151
Peso molecular: 894.1 g/mol
Clave InChI: CWXYQDVOGSOOPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfo-Cy3-Tetrazine is a useful research compound. Its molecular formula is C41H47N7O10S3 and its molecular weight is 894.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H47N7O10S3

Peso molecular

894.1 g/mol

Nombre IUPAC

2-[3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)

Clave InChI

CWXYQDVOGSOOPQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe that plays a critical role in modern bioconjugation and cellular imaging. As a member of the cyanine (B1664457) dye family, it offers bright and photostable fluorescence. Its key feature is the incorporation of a tetrazine moiety, enabling highly specific and rapid labeling of biomolecules through bioorthogonal click chemistry. This guide provides an in-depth overview of its chemical properties, structure, and applications, complete with experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

This compound is engineered for high performance in aqueous environments, a crucial requirement for most biological experiments. The presence of sulfonate groups enhances its water solubility, preventing aggregation and improving labeling efficiency.[1] The tetrazine group facilitates one of the fastest known bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with strained alkenes like trans-cyclooctene (B1233481) (TCO).[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and literature sources.

PropertyValueReferences
Molecular Formula C41H47N7O10S3[5][6]
Molecular Weight ~894.05 g/mol [4][6][7]
Excitation Maximum (λex) ~550 nm[5][7]
Emission Maximum (λem) ~570 nm[5][7]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹[2][4][5]
Fluorescence Quantum Yield (Φ) ~0.1[2][8]
Solubility Water, DMSO, DMF[2][4][5]
Storage Conditions -20°C, desiccated, protected from light[2][5]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. The provided values are for the unconjugated dye.

Chemical Structure

The structure of this compound consists of three main components:

  • A Sulfo-Cyanine3 (Cy3) Core: This is the fluorophore responsible for the molecule's bright orange-red fluorescence.[9]

  • Sulfonate Groups (-SO₃⁻): These negatively charged groups impart high water solubility, making the dye ideal for use in biological buffers without organic co-solvents.[1]

  • A Tetrazine Ring: This four-membered aromatic ring containing two nitrogen atoms is the bioorthogonal reactive handle. It reacts specifically and rapidly with strained dienophiles.[2][8]

The IUPAC name for a common isomer is 1-(6-((4-(1,2,4,5-tetrazin-3-yl)phenyl)(methyl)amino)-6-oxohexyl)-2-((E)-3-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]

Bioorthogonal Reaction Mechanism

This compound is primarily used in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[3][10] The tetrazine (the diene) reacts with a trans-cyclooctene (TCO)-modified biomolecule (the dienophile) to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[3] This rapid and irreversible reaction makes it a powerful tool for in vivo imaging and labeling at low concentrations.[10][11][12]

IEDDA_Mechanism SulfoCy3_Tetrazine This compound Labeled_Biomolecule Sulfo-Cy3 Labeled Biomolecule SulfoCy3_Tetrazine->Labeled_Biomolecule IEDDA Reaction (k ≈ 10³-10⁶ M⁻¹s⁻¹) TCO_Biomolecule TCO-Biomolecule TCO_Biomolecule->Labeled_Biomolecule N2 N₂ Gas Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis Prep_TCO Prepare TCO-modified Protein Solution Mix Mix Protein and Dye (5-20x molar excess of dye) Prep_TCO->Mix Prep_Dye Prepare this compound Stock Solution Prep_Dye->Mix Incubate Incubate 30-60 min at Room Temperature (Protect from light) Mix->Incubate Purify Remove Excess Dye (Spin Desalting / SEC) Incubate->Purify Analyze Characterize Conjugate (UV-Vis, SDS-PAGE, MS) Purify->Analyze Pretargeting_Workflow cluster_targeting Step 1: Targeting cluster_labeling Step 2: Labeling cluster_imaging Step 3: Imaging Incubate_TCO Incubate Live Cells with TCO-Antibody Wash1 Wash to Remove Unbound Antibody Incubate_TCO->Wash1 Add_Dye Add this compound (1-10 µM) Wash1->Add_Dye Incubate_Dye Incubate 5-30 min at 37°C Add_Dye->Incubate_Dye Wash2 Optional Wash Step Incubate_Dye->Wash2 Image Fluorescence Microscopy (Cy3 Channel) Wash2->Image

References

A Technical Guide to Sulfo-Cy3-Tetrazine in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, application, and technical specifications of Sulfo-Cy3-Tetrazine, a key reagent in the field of bioorthogonal chemistry. Its utility in labeling and detecting biomolecules is predicated on the principles of "click chemistry," specifically the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

The foundational mechanism for this compound's function is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1] Unlike the classical Diels-Alder reaction, the IEDDA cycloaddition occurs between an electron-poor diene and an electron-rich dienophile.[1][2] In this context, the tetrazine ring of this compound serves as the highly reactive, electron-deficient diene due to the electron-withdrawing nature of its nitrogen atoms.[]

This diene rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4][5] This bioorthogonal reaction is characterized by several key features:

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 30,000 to 1 x 10⁶ M⁻¹s⁻¹.[4][5][6] This allows for efficient labeling at very low concentrations, which is ideal for biological systems.[5][7]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH (6-9), and ambient temperature.[5][8] Crucially, it does not require cytotoxic catalysts like copper, which are often necessary for other click chemistry reactions.[4][8]

  • High Specificity: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing off-target labeling.[5][8]

  • Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases molecular nitrogen (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[2][5] This irreversible process drives the reaction to completion.

Mechanism of Action: Visualized

The ligation of this compound to a TCO-modified molecule proceeds through a [4+2] cycloaddition. The electron-poor tetrazine ring reacts with the electron-rich double bond of the TCO. This forms an unstable intermediate that rapidly rearranges, eliminating nitrogen gas to yield a stable, fluorescently labeled product.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine This compound (Electron-Poor Diene) p1 Tetrazine->p1 TCO TCO-modified Biomolecule (Electron-Rich Dienophile) TCO->p1 Product Stable Dihydropyridazine Conjugate Nitrogen Nitrogen Gas (N₂) p2 p1->p2 [4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder) p2->Product p2->Nitrogen

Caption: The IEDDA reaction between this compound and a TCO-dienophile.

Quantitative Data

The performance of this compound is defined by its photophysical properties and the kinetics of its ligation reaction.

Table 1: Photophysical Properties of Sulfo-Cy3 Fluorophore

Parameter Value Reference(s)
Maximum Excitation (λ_abs) ~550 nm [4][9]
Maximum Emission (λ_em) ~570 nm [4][9]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹ [4][10]
Fluorescence Quantum Yield (Φ) ~0.1 [4][10]

| Solubility | Water, DMSO, DMF |[9][11] |

Table 2: Reaction Kinetics for Tetrazine-TCO Ligation

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Conditions Reference(s)
Methyl-substituted tetrazine TCO Up to 30,000 Not specified [4][6]
General Tetrazine TCO 1 - 1 x 10⁶ PBS buffer, pH 6-9, Room Temp [5]

| Diphenyl-s-tetrazine | Strained TCO (sTCO) | Up to 2.86 x 10⁵ | 25 °C in water |[12] |

Experimental Protocols

A common application is the labeling of proteins. This is typically a two-step process: first, the protein is functionalized with a TCO group, and second, it is reacted with this compound.

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimidyl ester) in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.[13]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or through dialysis against the reaction buffer. This yields the TCO-modified protein.[14]

This protocol describes the final "click" reaction.

  • Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in water or DMSO.

  • Click Reaction: To the purified TCO-modified protein, add a 1.5- to 5-fold molar excess of the this compound solution.[8][13] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[5][8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[15]

  • Final Purification: Remove unreacted this compound using a spin desalting column or size-exclusion chromatography.[15]

  • Characterization & Storage: Confirm labeling via UV-Vis spectroscopy (absorbance peaks at ~280 nm for the protein and ~550 nm for the Cy3 dye) or SDS-PAGE. Store the final conjugate at 4°C (short-term) or -20°C/-80°C (long-term), protected from light.[15]

Workflow start Start: Purified Protein prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7.4-8.0) start->prep_protein add_tco 2. Add TCO-NHS Ester (10-20x molar excess) prep_protein->add_tco incubate1 3. Incubate 60 min at Room Temperature add_tco->incubate1 purify1 4. Purify via Spin Desalting or Dialysis incubate1->purify1 tco_protein Intermediate: TCO-Modified Protein purify1->tco_protein add_tetrazine 5. Add this compound (1.5-5x molar excess) tco_protein->add_tetrazine incubate2 6. Incubate 30-60 min (Protect from light) add_tetrazine->incubate2 purify2 7. Purify via Spin Desalting or SEC incubate2->purify2 end Final Product: Cy3-Labeled Protein Conjugate purify2->end

Caption: A typical experimental workflow for labeling a protein with this compound.

References

A Technical Guide to the Bioorthogonal Applications of Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally fast reaction kinetics and high specificity. This technical guide provides an in-depth overview of Sulfo-Cy3-Tetrazine, a water-soluble, bright, and photostable fluorescent probe, and its applications in bioorthogonal chemistry. We will delve into its chemical and spectral properties, the kinetics of the iEDDA reaction, and provide detailed experimental protocols for its use in live-cell imaging, flow cytometry, and in vivo imaging.

Chemical and Spectral Properties of this compound

This compound is a derivative of the popular cyanine (B1664457) dye, Cy3, that has been modified with a tetrazine moiety for bioorthogonal labeling and sulfonate groups to enhance its water solubility.[1] This modification makes it particularly well-suited for applications in aqueous biological environments.[1][2] The key properties of Sulfo-Cy3 and its tetrazine conjugate are summarized in the table below.

PropertyValueReferences
Molecular Weight ~894.05 g/mol [3][4]
Excitation Maximum (λex) ~550-554 nm[2][3][4]
Emission Maximum (λem) ~568-570 nm[2][3][4]
Extinction Coefficient ~150,000 M⁻¹cm⁻¹[3][4]
Quantum Yield ~0.1[4]
Solubility Water, DMSO, DMF[3]
Storage -20°C, desiccated, protected from light[5]

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its rapid and specific reaction with a TCO-modified molecule. This [4+2] cycloaddition is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[3][4][][7] The reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups.[2] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine moiety can quench the fluorescence of the Cy3 dye, which is then significantly enhanced upon reaction with TCO, leading to a high signal-to-noise ratio.[8][9]

Reaction Kinetics Comparison of Tetrazine Derivatives

The reaction rate of the iEDDA cycloaddition is highly dependent on the specific structures of the tetrazine and TCO derivatives. The following table provides a comparison of the second-order rate constants for various tetrazine derivatives, highlighting the exceptionally fast kinetics of this bioorthogonal pair.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReferences
3-phenyl-6-methyl-1,2,4,5-tetrazineTCO3277 ± 66PBS (pH 7.4)[10]
3-phenyl-6-methyl-1,2,4,5-tetrazineTCO3184 ± 53PBS (pH 7.4)[10]
Dipyridyl-tetrazineAxial TCO57.70Not specified[10]
Dimethyl-tetrazineAxial TCO0.54Not specified[10]
Various 3-(3-fluorophenyl)-Tz derivativesaxTCO-PEG₄20,000 - 130,000DPBS[11]

Experimental Protocols

This section provides detailed protocols for the application of this compound in common bio-imaging techniques.

Live-Cell Imaging using a Pre-targeting Strategy

This protocol describes the labeling of live cells by first targeting a cellular component with a TCO-modified antibody, followed by detection with this compound.

Live_Cell_Imaging_Workflow cluster_pre_targeting Pre-targeting Step cluster_labeling Labeling Step cluster_imaging Imaging a Incubate cells with TCO-modified primary antibody b Wash to remove unbound antibody a->b c Incubate with this compound (1-10 µM) for 10-30 min b->c Bioorthogonal Reaction d Wash to remove unbound this compound (optional for fluorogenic probes) c->d e Image cells using fluorescence microscopy (Ex: ~550 nm, Em: ~570 nm) d->e Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_pre_targeting Pre-targeting cluster_labeling Labeling cluster_analysis Analysis a Harvest and wash cells b Block Fc receptors a->b c Incubate with TCO-modified primary antibody b->c d Wash to remove unbound antibody c->d e Incubate with this compound d->e Bioorthogonal Reaction f Wash to remove unbound tetrazine e->f g Acquire data on a flow cytometer f->g In_Vivo_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging a Administer TCO-modified targeting agent (e.g., antibody) b Allow for target accumulation and clearance of unbound agent (24-72h) a->b c Administer this compound (1-5 mg/kg) via intravenous injection b->c Bioorthogonal Reaction in vivo d Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24h) c->d

References

A Technical Guide to Sulfo-Cy3-Tetrazine: Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and bioorthogonal applications of Sulfo-Cy3-Tetrazine. Designed for researchers and professionals in drug development, this document outlines the key characteristics of this fluorescent probe, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and workflows.

Core Properties of this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) dienophiles. This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems without the need for cytotoxic catalysts.[1][2][3] The sulfonate groups on the cyanine core enhance its water solubility, making it ideal for use in aqueous biological buffers.[4]

Spectral and Photophysical Characteristics

The photophysical properties of this compound make it a versatile tool for fluorescence-based detection methods. It exhibits a bright fluorescence with a high extinction coefficient and a good quantum yield. The table below summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λex)548 - 550 nm[5][6][7]
Emission Maximum (λem)563 - 570 nm[5][6][7]
Molar Extinction Coefficient (ε)150,000 - 162,000 M⁻¹cm⁻¹[5][6][7]
Fluorescence Quantum Yield (Φ)~0.1[5][6]
Recommended Laser Line532 nm or 555 nm[8]
SolubilityWater, DMSO, DMF[6][7]

Experimental Protocols

The primary application of this compound is the labeling of biomolecules functionalized with a TCO group. The following protocols provide a general framework for protein and cell labeling experiments. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Protein Labeling via TCO-Tetrazine Ligation

This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or size-exclusion chromatography system for purification

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration can range from 1 to 10 mM. It is recommended to prepare this solution fresh before each use.

    • Ensure the TCO-functionalized protein is at a suitable concentration (typically 1-5 mg/mL) in the reaction buffer.

  • Ligation Reaction:

    • Add a 1.1 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[5] A slight molar excess of the tetrazine dye ensures complete labeling of the TCO sites.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[2] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.

  • Purification:

    • Remove unreacted this compound from the labeled protein conjugate using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography for higher purity.[2]

    • Equilibrate the column with the desired storage buffer before loading the reaction mixture.

  • Characterization and Storage:

    • Confirm the successful labeling by measuring the absorbance spectrum of the conjugate, which should show peaks corresponding to both the protein (~280 nm) and the Cy3 dye (~550 nm).[2]

    • The degree of labeling can be determined using the molar extinction coefficients of the protein and this compound.

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Live Cell Labeling

This protocol outlines a general procedure for labeling live cells where a target biomolecule is functionalized with a TCO group, for example, through metabolic labeling or genetic code expansion.

Materials:

  • Cells with TCO-functionalized biomolecules

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration. A starting concentration of 1-5 µM is recommended, but should be optimized for the specific cell type and application.[9]

  • Cell Labeling:

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing culture medium to the cells.

    • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[9] The incubation time may need to be optimized.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.[9]

    • The cells are now ready for fluorescence imaging using appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioorthogonal labeling using this compound.

G cluster_0 Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine This compound Intermediate Cycloaddition Intermediate Tetrazine->Intermediate + TCO TCO TCO-functionalized Biomolecule TCO->Intermediate Product Stable Labeled Biomolecule Intermediate->Product - N₂ N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of TCO-Tetrazine Ligation.

G cluster_1 Bioorthogonal Labeling Workflow Start Start: TCO-functionalized Biomolecule Add_Dye Add this compound Start->Add_Dye Incubate Incubate (30-60 min, RT) Add_Dye->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Analyze (Spectroscopy, Imaging) Purify->Analyze End End: Labeled Biomolecule Analyze->End

Caption: Experimental Workflow for Protein Labeling.

References

Sulfo-Cy3-Tetrazine: A Technical Guide to Water Solubility, Stability, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the core physicochemical properties and bioorthogonal applications of Sulfo-Cy3-Tetrazine. The data presented herein is essential for the successful design and execution of experiments involving fluorescent labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of modern click chemistry.

Core Physicochemical Properties

This compound is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine moiety. The presence of sulfo-groups imparts high hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.[1] Its tetrazine group allows for a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[2][3][4][5]

The key quantitative data for two common forms of this compound are summarized in the table below for easy comparison.

PropertyThis compoundsulfo-Cyanine3 tetrazine (Potassium Salt)
Molecular Formula C₄₁H₄₇N₇O₁₀S₃[6]C₄₀H₄₄KN₇O₇S₂[5][7]
Molecular Weight 894.1 g/mol [6]838.1 g/mol [5]
CAS Number 2055138-86-6[6]Not consistently available
Excitation Maximum (λex) 550 nm[6]548 nm[5][7]
Emission Maximum (λem) 570 nm[6]563 nm[5][7]
Molar Extinction Coeff. 150,000 cm⁻¹M⁻¹[6]162,000 cm⁻¹M⁻¹[5][7]
Fluorescence Quantum Yield Not specified0.1[5][7]
Water Solubility Soluble[6]36 g/L (0.43 M)[7]
Other Solubilities DMSO, DMF, DCM[6]DMF, DMSO[5][7]
Purity Typically ≥85%[6]Typically ≥95% (by ¹H NMR and HPLC-MS)[7]

Stability and Storage

Proper handling and storage of this compound are critical to maintain its reactivity and fluorescence.

Table 2: Stability and Recommended Storage Conditions

ConditionRecommendation
Long-term Storage Store at -20°C in the dark.[3][5][6][7][8][9] It is recommended to desiccate the product to prevent degradation from moisture.[7][8][9]
Shelf Life Up to 24 months at -20°C.[8][9]
Shipping Can be shipped at ambient temperature for up to 3 weeks without significant degradation.[8][9]
In Solution Reconstituted stock solutions in anhydrous DMSO or DMF should be used promptly or stored at -20°C for short periods.

Methyltetrazines, like the one in this compound, are noted for their optimal stability at physiological pH, while maintaining high reactivity towards strained cyclooctenes.[5][7][8] It is crucial to avoid prolonged exposure to light to prevent photobleaching of the Cy3 fluorophore.[8][9]

Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

This compound is a key reagent for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction occurs between the electron-deficient tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[10]

The key features of this ligation are:

  • Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[10]

  • High Specificity: The reaction is highly selective and does not interfere with other functional groups present in biological systems.[10]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[10]

  • Irreversible Reaction: The reaction forms a stable dihydropyridazine (B8628806) conjugate with the release of nitrogen gas as the only byproduct, driving the reaction to completion.[10]

iEDDA_Reaction Sulfo_Cy3_Tetrazine This compound Intermediate Transient Cycloadduct Sulfo_Cy3_Tetrazine->Intermediate + TCO_Biomolecule TCO-Functionalized Biomolecule TCO_Biomolecule->Intermediate Labeled_Product Fluorescently Labeled Biomolecule Intermediate->Labeled_Product - N₂ N2 N₂ (gas) Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis TCO_Protein Prepare TCO-functionalized Protein in Amine-Free Buffer Mix Add Dye Stock to Protein Solution (1.1-5x molar excess) TCO_Protein->Mix Dye_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dye_Stock->Mix Incubate Incubate at Room Temperature (30-60 min, protected from light) Mix->Incubate Purify Remove Excess Dye (e.g., Spin Desalting, SEC) Incubate->Purify Characterize Characterize Conjugate (e.g., Determine DOL) Purify->Characterize

References

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation and drug development, prized for its rapid kinetics and bioorthogonality. Among the various reagents available, Sulfo-Cy3-Tetrazine has garnered significant attention as a water-soluble, fluorescent probe that enables efficient labeling of biomolecules in aqueous environments. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the iEDDA reaction featuring this compound.

Core Principles of the iEDDA Reaction with this compound

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction with a suitable dienophile.[3]

The reaction with this compound proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[4] This release of a gaseous byproduct drives the reaction to completion.[4]

A key feature of many tetrazine-fluorophore conjugates, including this compound, is their "turn-on" fluorescence. The tetrazine moiety can quench the fluorescence of the proximate Cy3 dye.[5] Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity, which is highly advantageous for imaging applications as it improves the signal-to-noise ratio.[6]

Quantitative Data

The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data for this compound and the kinetics of its iEDDA reaction with various dienophiles.

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular Weight~894.1 g/mol [7]
Excitation Maximum (λex)550 - 553 nm[7][8]
Emission Maximum (λem)569 - 570 nm[7][8]
Extinction Coefficient (ε)~150,000 M⁻¹cm⁻¹[7][9]
SolubilityWater, DMSO, DMF[7][9]
Storage Conditions-20°C, desiccated and protected from light[10]
Table 2: Second-Order Rate Constants (k₂) for iEDDA Reactions of Tetrazines with Various Dienophiles
Tetrazine DerivativeDienophileRate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (B1233481) (TCO)3,300[11]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2,000[12]
H-substituted Tetrazinetrans-cyclooctene (TCO)up to 30,000[4][8][9]
3-methyl-6-phenyl-1,2,4,5-tetrazinenorbornene1.9[2]
Various Tetraziness-TCOup to 3,300,000[13]

Note: The reactivity of this compound is expected to be in the range of other methyl-substituted tetrazines.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of proteins and nucleic acids using this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of TCO-Modified Antibodies with this compound

This protocol describes the labeling of an antibody previously functionalized with a trans-cyclooctene (TCO) moiety.

Materials:

  • TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.

  • Purification: Remove excess this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3). The DOL can be calculated using the following formula:

    DOL = (A₅₅₀ × ε₂₈₀,protein) / [(A₂₈₀ - A₅₅₀ × CF₂₈₀) × ε₅₅₀,dye]

    Where:

    • A₅₅₀ and A₂₈₀ are the absorbances at 550 nm and 280 nm, respectively.

    • ε₂₈₀,protein is the molar extinction coefficient of the antibody at 280 nm.

    • ε₅₅₀,dye is the molar extinction coefficient of Sulfo-Cy3 at 550 nm (~150,000 M⁻¹cm⁻¹).

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically ~0.08 for Cy3).

Protocol 2: Labeling of TCO-Modified Oligonucleotides with this compound

This protocol outlines the labeling of an oligonucleotide functionalized with a TCO group.

Materials:

  • TCO-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate, pH 5.2

  • HPLC or gel electrophoresis for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Dissolve the TCO-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 100-500 µM. Add a 2- to 10-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: The labeled oligonucleotide can be purified by ethanol precipitation, followed by removal of excess dye using HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).

Mandatory Visualizations

iEDDA_Mechanism reagents This compound (Diene) Dienophile (e.g., TCO) transition_state [4+2] Cycloaddition Transition State reagents->transition_state iEDDA Reaction intermediate Unstable Bicyclic Intermediate transition_state->intermediate products Stable Dihydropyridazine Conjugate Nitrogen Gas (N₂) intermediate->products Retro-Diels-Alder

Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Pretargeted_Imaging_Workflow Workflow for Pre-targeted In Vivo Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging antibody Administer TCO-modified Targeting Antibody accumulation Antibody accumulates at target site (e.g., tumor) antibody->accumulation clearance Unbound antibody clears from circulation accumulation->clearance probe Administer this compound clearance->probe Time Delay reaction iEDDA reaction between Tetrazine and TCO at target site probe->reaction imaging Fluorescence Imaging of the target site reaction->imaging

Caption: Workflow for pre-targeted in vivo imaging using iEDDA.

Applications in Drug Development

The unique characteristics of the iEDDA reaction with this compound make it a valuable tool in several areas of drug development:

  • Pre-targeted Imaging and Therapy: This approach involves a two-step strategy. First, a biomolecule (e.g., an antibody) conjugated to a dienophile (like TCO) is administered and allowed to accumulate at the target site (e.g., a tumor).[1] After unbound antibody has cleared from circulation, a tetrazine-modified payload, such as an imaging agent (this compound) or a therapeutic drug, is administered.[1] This payload then rapidly reacts with the dienophile at the target site, minimizing off-target effects and improving the therapeutic or diagnostic index.[14][15]

  • Antibody-Drug Conjugates (ADCs): The iEDDA reaction can be used to construct ADCs with a defined drug-to-antibody ratio (DAR).[16] By incorporating a dienophile at a specific site on the antibody, a tetrazine-linked cytotoxic drug can be attached with high efficiency and specificity.[16] The stability of the resulting conjugate is a critical factor for its efficacy and safety.[16]

  • Cellular and In Vivo Imaging: The high water solubility of this compound makes it well-suited for labeling and tracking biomolecules in living cells and whole organisms.[10] Its "turn-on" fluorescence upon reaction is particularly beneficial for reducing background noise in complex biological environments.[6]

Stability and Troubleshooting

Stability: Methyltetrazines, such as the one in this compound, generally exhibit good stability at physiological pH.[10] However, like all tetrazines, they can be susceptible to degradation in the presence of strong nucleophiles or at very high or low pH.[17] It is recommended to prepare stock solutions in anhydrous DMSO and store them at -20°C.[17] The stability of the final bioconjugate should be assessed under the specific experimental conditions.

Troubleshooting:

  • Low Labeling Efficiency:

    • Ensure the antibody or oligonucleotide is functionalized with the dienophile.

    • Verify the activity of the this compound; it can degrade if not stored properly.

    • Optimize the molar ratio of tetrazine to dienophile.

    • Ensure the reaction buffer is free of primary amines if using an NHS ester for dienophile conjugation.

  • High Background Fluorescence:

    • Ensure complete removal of unreacted this compound through proper purification.

    • If using a "turn-on" system, check for any degradation of the tetrazine that could lead to premature fluorescence.

  • Precipitation of Reagents:

    • This compound is water-soluble, but ensure that the biomolecule to be labeled is also soluble and stable in the chosen reaction buffer.

This technical guide provides a foundational understanding of the iEDDA reaction with this compound. For specific applications, further optimization of the described protocols is encouraged to achieve the best results.

References

An In-depth Technical Guide to the Sulfo-Cy3-Tetrazine Reaction with Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy3-Tetrazine and trans-cyclooctene (B1233481) (TCO). This powerful "click chemistry" ligation has become an invaluable tool for the precise and efficient labeling of biomolecules in complex biological systems. This document details the core principles of the reaction, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principles of the TCO-Tetrazine Ligation

The reaction between a tetrazine, such as this compound, and a strained alkene, like trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1] The fundamental mechanism is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] In this reaction, the electron-deficient tetrazine acts as the diene and rapidly reacts with the electron-rich, strained TCO dienophile.[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) as the sole byproduct.[1][2] This irreversible process drives the reaction to completion, forming a stable dihydropyridazine (B8628806) conjugate.[1][2][3]

Key features of this bioorthogonal reaction include:

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to reach up to 10⁶ M⁻¹s⁻¹.[1][2][4] This allows for efficient labeling even at the low concentrations typical of biological systems.[3]

  • High Specificity and Orthogonality: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines and thiols. This ensures highly specific conjugation with minimal off-target reactions.[2]

  • Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous buffers at neutral pH and ambient temperature, without the need for cytotoxic catalysts like copper.[3]

Quantitative Data

The efficiency of the this compound and TCO ligation is influenced by factors such as the specific structures of the reactants, solvent, temperature, and pH. The inclusion of a sulfonate group on the Cy3 dye enhances the water solubility of the tetrazine reagent.[5][6]

Table 1: Physicochemical and Photophysical Properties of this compound
PropertyValueSource
Molecular Weight~894.1 g/mol [7]
Excitation Maximum (Ex)~550-553 nm[7][8]
Emission Maximum (Em)~569-570 nm[7][8]
Extinction Coefficient~150,000 cm⁻¹M⁻¹[7][8]
SolubilityWater, DMSO, DMF[7][8]
Table 2: General Kinetic and Reaction Parameters for Tetrazine-TCO Ligations
ParameterTypical Values/ConditionsNotesSource
Second-Order Rate Constant (k₂)>800 to 30,000 M⁻¹s⁻¹Highly dependent on the specific tetrazine and TCO derivatives. Hydrogen-substituted tetrazines can exhibit exceptionally fast kinetics.[3][8][9]
Reaction pH6.0 - 9.0The reaction is efficient across a broad range of physiological pH values.[2]
Reaction TemperatureRoom Temperature (can be performed at 4°C or 37°C)Reaction proceeds rapidly at ambient temperature.[2]
Recommended Reactant Molar Ratio1.1 - 5 fold molar excess of one reactantA slight excess of one component can help drive the reaction to completion.

Experimental Protocols

This section provides a detailed, generalized protocol for the labeling of a TCO-modified protein with this compound. It is important to note that optimization may be necessary for specific biomolecules and applications.

Protocol 1: Labeling of a TCO-Functionalized Protein with this compound

Materials:

  • TCO-functionalized protein (1-5 mg/mL in an appropriate buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Spin desalting columns or size-exclusion chromatography (SEC) equipment for purification

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.

  • Reaction Setup:

    • Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 1.1 to 5-fold molar excess of the dye is a good starting point).

    • Add the calculated volume of the this compound stock solution to the protein solution. Add the solution dropwise while gently vortexing to ensure efficient mixing and to avoid high local concentrations of the organic solvent.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • Protect the reaction from light to prevent photobleaching of the Cy3 dye.

  • Purification of the Conjugate:

    • After the incubation period, remove the unreacted this compound and any reaction byproducts.

    • Spin Desalting: For rapid buffer exchange and purification of proteins larger than 5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

    • Size-Exclusion Chromatography (SEC): For higher-resolution purification, SEC can be employed.

  • Characterization of the Conjugate:

    • UV-Vis Spectroscopy: Confirm the successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should exhibit absorbance peaks corresponding to both the protein (around 280 nm) and the Cy3 dye (around 555 nm).

    • SDS-PAGE: The Cy3-labeled protein can be visualized by its pink/magenta color before staining or by in-gel fluorescence scanning. A shift in molecular weight may also be observable.

    • Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to confirm the precise mass of the conjugate, thereby verifying the successful ligation.

  • Storage:

    • Store the purified Sulfo-Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, follow storage recommendations for the specific protein, which may include freezing at -20°C or -80°C.

Visualizations

Reaction Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a trans-cyclooctene (TCO) derivative, followed by the retro-Diels-Alder elimination of nitrogen gas to form the stable fluorescent conjugate.

G Mechanism of this compound and TCO Ligation cluster_reactants Reactants cluster_transition IEDDA Cycloaddition cluster_products Products SulfoCy3_Tetrazine This compound (Electron-deficient Diene) Transition_State [4+2] Cycloaddition Intermediate SulfoCy3_Tetrazine->Transition_State TCO_Biomolecule TCO-Biomolecule (Strained Dienophile) TCO_Biomolecule->Transition_State Conjugate Stable Fluorescent Conjugate Transition_State->Conjugate Retro-Diels-Alder (N₂ release) N2 Nitrogen Gas (N₂) Transition_State->N2

Mechanism of the this compound and TCO bioorthogonal ligation.
Experimental Workflow

This diagram outlines the general experimental workflow for labeling a biomolecule with this compound via a TCO handle.

G General Experimental Workflow for Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_storage Final Product A Prepare TCO-modified Biomolecule C Mix Reactants (TCO-Biomolecule + this compound) A->C B Prepare this compound Stock Solution B->C D Incubate at Room Temperature (Protect from Light) C->D E Purify Conjugate (e.g., SEC, Desalting) D->E F Characterize Conjugate (UV-Vis, SDS-PAGE, MS) E->F G Store Purified Conjugate F->G

Workflow for biomolecule labeling with this compound and TCO.

References

An In-depth Technical Guide to the Fluorogenic Probe Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic probe Sulfo-Cy3-Tetrazine, a powerful tool in bioorthogonal chemistry. We will delve into its core properties, reaction mechanism, and applications, offering detailed experimental protocols and structured data for practical implementation in your research.

Introduction to this compound

This compound is a water-soluble fluorescent probe that combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a tetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling, particularly for applications in complex biological systems. The key feature of this probe is its fluorogenic nature: the tetrazine group quenches the fluorescence of the Sulfo-Cy3 dye. Upon reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), the tetrazine ring is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous for live-cell imaging and other sensitive detection methods, as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps.

The reaction between tetrazine and TCO is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is characterized by its exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1][2]

Core Properties and Quantitative Data

The utility of this compound is defined by its photophysical and chemical properties. The following tables summarize the key quantitative data for this probe.

Table 1: Photophysical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~548 - 554 nm[3][4]
Emission Maximum (λem)~563 - 570 nm[3][4][5]
Extinction Coefficient~150,000 - 162,000 M⁻¹cm⁻¹[4][5]
Quantum Yield (Φ)~0.1 - 0.31[4][6]
Stokes Shift~14 nm[3]
Table 2: Chemical and Physical Properties
PropertyValueReference(s)
Molecular FormulaC40H44KN7O7S2 / C41H47N7O10S3[4][5]
Molecular Weight~838.1 / 894.1 g/mol [4][5]
SolubilityWater, DMSO, DMF[4][5]
Storage Conditions-20°C, protected from light, desiccated[4][7]

Reaction Mechanism and Experimental Workflow

The core of this compound's utility lies in its specific and rapid reaction with TCO-modified molecules.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The signaling pathway for fluorescence activation is initiated by the iEDDA reaction. The electron-deficient tetrazine ring of this compound reacts with the electron-rich, strained double bond of a TCO-derivatized molecule. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This structural change alleviates the quenching effect of the tetrazine on the Sulfo-Cy3 fluorophore, resulting in a "turn-on" of fluorescence.

G This compound Fluorescence Activation Pathway Sulfo_Cy3_Tetrazine This compound (Quenched State) Reaction iEDDA Cycloaddition Sulfo_Cy3_Tetrazine->Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Reaction Product Sulfo-Cy3-Dihydropyridazine (Fluorescent State) Reaction->Product N2 Nitrogen Gas (Byproduct) Reaction->N2

Caption: Fluorescence activation via iEDDA reaction.

General Experimental Workflow for Labeling and Imaging

The following diagram outlines a typical workflow for labeling and imaging a TCO-modified protein in live cells using this compound.

G Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Introduce_TCO Introduce TCO-modified biomolecule into cells Culture_Cells Culture cells to allow for expression/incorporation Introduce_TCO->Culture_Cells Prepare_Probe Prepare this compound working solution Culture_Cells->Prepare_Probe Add_Probe Add probe to cell media Prepare_Probe->Add_Probe Incubate Incubate for specific time Add_Probe->Incubate Wash Optional: Wash cells Incubate->Wash Image_Cells Image cells using fluorescence microscopy Wash->Image_Cells G Key Factors in Experimental Design Signal Optimal Signal-to-Noise Ratio Probe_Conc Probe Concentration Probe_Conc->Signal Cell_Health Cell Health/ Biomolecule Stability Probe_Conc->Cell_Health can affect Incubation_Time Incubation Time Incubation_Time->Signal Incubation_Time->Cell_Health can affect TCO_Density TCO Density on Biomolecule TCO_Density->Signal Cell_Health->Signal

References

An In-depth Technical Guide to Sulfo-Cy3-Tetrazine for Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe, and its application in the precise labeling of proteins and nucleic acids. We will delve into its chemical properties, the principles of bioorthogonal chemistry that underpin its utility, detailed experimental protocols, and its application in visualizing complex biological processes.

Introduction to this compound

This compound is a bright, photostable orange-fluorescent dye belonging to the cyanine (B1664457) family.[1] The key features that make it an invaluable tool in biological research are its high water solubility, due to the presence of sulfonate groups, and the inclusion of a tetrazine moiety.[2][3] This tetrazine group enables highly specific and rapid covalent labeling of biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction occurs readily with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and norbornene, without the need for cytotoxic catalysts like copper, making it ideal for applications in living cells and in vivo.[6][7]

The exceptional kinetics of the tetrazine-TCO ligation, with reaction rates reported to be as high as 1 x 10^6 M⁻¹s⁻¹, allow for efficient labeling even at low concentrations of reactants.[7] This high reactivity and specificity ensure minimal off-target labeling and preserve the biological integrity of the labeled molecules.[6][7]

Core Properties and Data

A clear understanding of the physicochemical and spectral properties of this compound is crucial for experimental design and data interpretation. The following tables summarize key quantitative data for various commercially available this compound derivatives.

PropertyValueReference(s)
Chemical Formula C41H47N7O10S3[4]
Molecular Weight 894.1 g/mol [4]
Solubility Water, DMSO, DMF[4][8]
Storage Conditions -20°C in the dark, desiccated[2][4][8]
Purity Typically ≥85-95% (HPLC)[4][9]

Table 1: Physicochemical Properties of this compound

Spectral PropertyValue (nm)Reference(s)
Excitation Maximum (λex) 550 - 555 nm[4][9][10]
Emission Maximum (λem) 568 - 580 nm[4][9][10]
Extinction Coefficient ~150,000 cm⁻¹M⁻¹[4][9]
Quantum Yield (Φ) ~0.1[2][8]

Table 2: Spectral Properties of this compound

Experimental Workflows and Logical Relationships

The labeling of biomolecules with this compound is a powerful and versatile technique. The following diagrams, generated using the DOT language, illustrate the core logical workflow of this process and a representative biological application.

G cluster_0 Step 1: Introduction of Reactive Handle cluster_1 Step 2: Bioorthogonal Labeling Biomolecule Biomolecule Modified_Biomolecule Biomolecule-TCO/Norbornene Biomolecule->Modified_Biomolecule Chemical or Enzymatic Modification Reactive_Handle TCO or Norbornene Modified_Biomolecule_2 Biomolecule-TCO/Norbornene Sulfo_Cy3_Tetrazine Sulfo_Cy3_Tetrazine Labeled_Biomolecule Labeled Biomolecule Sulfo_Cy3_Tetrazine->Labeled_Biomolecule iEDDA Reaction

Caption: General workflow for labeling biomolecules with this compound.

The following diagram illustrates how this compound can be used to visualize a key step in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and cancer.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization Step EGFR EGFR-TCO EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_labeled Labeled EGFR EGF EGF EGF->EGFR Binding Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription Gene Transcription (Proliferation) ERK_nucleus->Transcription Sulfo_Cy3 This compound Sulfo_Cy3->EGFR_labeled iEDDA Reaction (Imaging)

Caption: Visualizing EGFR localization using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of proteins and nucleic acids using a two-step bioorthogonal approach with this compound.

Protein Labeling Protocol

This protocol describes the introduction of a trans-cyclooctene (TCO) group onto a protein via an amine-reactive TCO-NHS ester, followed by labeling with this compound.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4-8.5)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or size-exclusion chromatography system

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). The optimal pH for NHS ester reactions is typically 8.0-9.0.

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction of Protein with TCO-NHS Ester:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.

  • Purification of TCO-modified Protein:

    • Remove excess, unreacted TCO-PEG-NHS ester using a desalting spin column or size-exclusion chromatography.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in water or DMSO to a concentration of 1-10 mM.

  • Labeling of TCO-modified Protein with this compound:

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the purified TCO-modified protein.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's color.

  • Final Purification:

    • Remove excess this compound using a desalting spin column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Sulfo-Cy3 concentration).

Post-Synthetic Nucleic Acid Labeling Protocol

This protocol outlines the modification of an amine-modified oligonucleotide with a TCO-NHS ester, followed by labeling with this compound.

Materials:

  • Amine-modified oligonucleotide (DNA or RNA)

  • TCO-NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • Ethanol (B145695) (100%)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

  • Nuclease-free water

  • Purification system (e.g., HPLC or spin columns)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a suitable concentration.

  • TCO-NHS Ester Stock Solution Preparation:

    • Prepare a fresh 10-50 mM solution of TCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction of Oligonucleotide with TCO-NHS Ester:

    • Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of TCO-modified Oligonucleotide:

    • Purify the TCO-modified oligonucleotide from the excess TCO-NHS ester. This can be achieved by ethanol precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed to pellet the oligonucleotide.

      • Wash the pellet with 70% ethanol and air dry.

      • Resuspend the pellet in nuclease-free water.

    • Alternatively, HPLC or appropriate spin columns can be used for purification.

  • This compound Stock Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in nuclease-free water or DMSO.

  • Labeling of TCO-modified Oligonucleotide with this compound:

    • Add a 2- to 10-fold molar excess of the this compound solution to the purified TCO-modified oligonucleotide.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Final Purification:

    • Purify the labeled oligonucleotide from unreacted this compound using ethanol precipitation, HPLC, or a suitable spin column.

  • Characterization:

    • Confirm successful labeling and assess purity using techniques such as mass spectrometry and/or gel electrophoresis with fluorescence imaging. The labeling efficiency can be quantified by measuring the absorbance at 260 nm (for nucleic acid) and ~550 nm (for Sulfo-Cy3).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool with broad applications in biological research and drug development.

  • Fluorescence Microscopy and Imaging: Its brightness and photostability make it an excellent choice for various imaging techniques, including confocal microscopy, super-resolution microscopy, and in vivo imaging.[11] Researchers can visualize the localization, trafficking, and dynamics of labeled proteins and nucleic acids within cells and organisms.

  • Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations by flow cytometry.

  • Drug Development: In the field of drug development, this compound can be used to:

    • Track the biodistribution and cellular uptake of therapeutic proteins or nucleic acid-based drugs.

    • Study drug-target engagement by labeling either the drug or the target protein.

    • Develop fluorescent assays for high-throughput screening of drug candidates.

  • Understanding Biological Pathways: By labeling key proteins in a signaling cascade, researchers can gain insights into the spatial and temporal regulation of these pathways, as illustrated with the EGFR pathway.[11]

Conclusion

This compound, in conjunction with bioorthogonal chemistry, offers a powerful and reliable method for the fluorescent labeling of proteins and nucleic acids. Its excellent water solubility, high reactivity, and specificity, coupled with the bright and photostable fluorescence of the Cy3 dye, provide researchers with a robust tool for a wide range of applications, from fundamental cell biology to advanced drug development. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.

References

Methodological & Application

Application Notes and Protocols: Sulfo-Cy3-Tetrazine for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of dynamic cellular processes in real-time is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool for in vivo imaging.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological environments.[4][5][6]

Sulfo-Cy3-Tetrazine is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine moiety.[7] The sulfonated Cy3 fluorophore exhibits bright and stable fluorescence, making it an excellent choice for imaging applications.[8][9] A key feature of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine and is significantly enhanced upon reaction with TCO.[6][10][11][12] This "turn-on" mechanism provides a high signal-to-noise ratio, often enabling wash-free imaging of live cells.[12][13]

These application notes provide a detailed protocol for utilizing this compound for the fluorescent labeling and imaging of live cells that have been engineered to express a TCO-modified biomolecule.

Principle of the Method

The experimental strategy involves a two-step "pre-targeting" approach. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, genetically, or chemically tagged with a TCO group. This is typically achieved by introducing a non-canonical amino acid or sugar bearing a TCO moiety into the cells. Following the expression and localization of the TCO-tagged biomolecule, this compound is added to the cell culture. The tetrazine rapidly and specifically reacts with the TCO via the iEDDA click reaction, covalently attaching the Cy3 fluorophore to the target biomolecule. The subsequent fluorescence emission from Cy3 allows for the visualization of the labeled molecule's localization and dynamics within the live cell.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)548 nm[9]
Emission Maximum (λem)563 nm[9]
Molar Extinction Coefficient (ε)162,000 L·mol⁻¹·cm⁻¹[9]
Fluorescence Quantum Yield (Φ)0.1[9]
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
ParameterValueReference
Reaction TypeInverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition[4][6]
ReactantsTetrazine and Trans-cyclooctene (TCO)[4]
Second-Order Rate Constant (k₂)Up to 1 x 10⁶ M⁻¹s⁻¹[4]
ByproductNitrogen gas (N₂)[4]

Experimental Protocols

This protocol provides a general guideline for labeling and imaging live cells. Optimization may be required for specific cell types, target biomolecules, and imaging systems.

Materials
  • This compound

  • Live cells expressing a TCO-modified biomolecule

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm)

  • Live-cell imaging chamber

Reagent Preparation

This compound Stock Solution (1 mM):

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (molecular weight will vary by manufacturer, check the product sheet) in the calculated volume of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Live-Cell Labeling Protocol
  • Cell Seeding: Seed the live cells expressing the TCO-modified biomolecule into a suitable live-cell imaging dish or chamber. Allow the cells to adhere and grow to the desired confluency in a complete cell culture medium.

  • Preparation of Labeling Medium: Dilute the 1 mM this compound stock solution into a fresh, pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

  • Cell Labeling:

    • Aspirate the existing cell culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the concentration of the dye and the expression level of the TCO-modified biomolecule. Protect the cells from light during incubation.

  • Washing (Optional but Recommended):

    • Aspirate the labeling medium.

    • Wash the cells 2-3 times with pre-warmed complete cell culture medium or PBS to remove any unbound dye. This will help to reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.

    • Place the imaging dish on the stage of the fluorescence microscope equipped for live-cell imaging.

    • Visualize the labeled cells using a filter set appropriate for Cy3 (e.g., excitation: 540-560 nm; emission: 570-620 nm).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells expressing TCO-modified biomolecule add_dye Incubate cells with This compound cell_culture->add_dye 1. Introduce dye to cells dye_prep Prepare this compound labeling solution dye_prep->add_dye wash Wash to remove unbound dye add_dye->wash 2. Bioorthogonal reaction occurs acquire_images Live-cell fluorescence microscopy wash->acquire_images 3. Prepare for imaging

Caption: Experimental workflow for live-cell imaging using this compound.

reaction_pathway TCO TCO-modified Biomolecule reaction_arrow iEDDA Click Reaction (Physiological Conditions) TCO->reaction_arrow Tetrazine This compound Tetrazine->reaction_arrow plus + plus->reaction_arrow Labeled_Biomolecule Cy3-Labeled Biomolecule reaction_arrow->Labeled_Biomolecule N2 N₂ (gas) reaction_arrow->N2 plus2 +

Caption: Bioorthogonal reaction between TCO and this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Inefficient expression of TCO-modified biomolecule.Verify the expression and correct localization of the TCO-tagged biomolecule using an alternative method (e.g., Western blot, immunofluorescence with a tag-specific antibody).
Low concentration of this compound.Increase the concentration of this compound in the labeling medium (e.g., up to 20 µM).
Short incubation time.Increase the incubation time (e.g., up to 2 hours).
Photobleaching.Reduce the excitation light intensity and exposure time during imaging. Use an anti-fade reagent in the imaging medium if compatible with live cells.
High background fluorescence Incomplete removal of unbound dye.Increase the number and duration of the washing steps after labeling.
Non-specific binding of the dye.Decrease the concentration of this compound. Include a blocking agent like BSA in the labeling medium.
Cell toxicity High concentration of this compound or DMSO.Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye. Ensure the final DMSO concentration in the medium is low (<0.5%).
Phototoxicity.Use the lowest possible excitation light intensity and minimize the duration of light exposure. Use a live-cell imaging system with environmental control.

Conclusion

The this compound probe, in conjunction with TCO-based metabolic or genetic labeling, provides a robust and versatile platform for live-cell imaging. The rapid kinetics and high specificity of the tetrazine-TCO ligation, coupled with the favorable photophysical properties of the Cy3 dye, enable high-contrast visualization of biomolecules in their native cellular environment. This methodology is a valuable tool for researchers investigating dynamic cellular processes and for professionals in drug development assessing target engagement and compound biodistribution at the subcellular level.

References

Application Notes and Protocols for Step-by-Step Sulfo-Cy3-Tetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Sulfo-Cy3-Tetrazine to antibodies. The protocol employs a two-step strategy involving the initial modification of the antibody with a trans-cyclooctene (B1233481) (TCO) group, followed by a highly specific and efficient bioorthogonal reaction with this compound. This method utilizes the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine and a TCO, a "click chemistry" reaction renowned for its rapid kinetics, high specificity, and biocompatibility.[1] This approach allows for precise labeling of antibodies under mild, aqueous conditions, making it ideal for preparing fluorescently labeled antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[2][3]

The Sulfo-Cy3 fluorophore is a bright and photostable cyanine (B1664457) dye, and its sulfonated form ensures high water solubility.[4][5] The tetrazine-TCO ligation is exceptionally fast and proceeds efficiently even at low biomolecule concentrations without the need for a catalyst, forming a stable covalent bond.[6] This protocol is intended as a comprehensive starting point, and optimization may be necessary for specific antibodies and downstream applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to antibodies.

Table 1: Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λmax)~550-555 nm[5][6]
Emission Maximum (λem)~570-580 nm[5][6]
Molar Extinction Coefficient (ε)~150,000 M⁻¹cm⁻¹[5][6]
SolubilityWater, DMSO, DMF[5][7]
Storage Conditions-20°C in the dark, desiccated[4][7]

Table 2: Recommended Reaction Conditions and Molar Ratios

ParameterStep 1: Antibody-TCO ModificationStep 2: TCO-Antibody + this compoundSource(s)
Reagents Antibody + TCO-NHS EsterTCO-Antibody + this compound-
Antibody Concentration 2 - 10 mg/mL1 - 5 mg/mL (post-purification)[2][8]
Molar Excess of Reagent 10 to 50-fold (TCO-NHS:Ab)1.05 to 2.0-fold (Tz:TCO-Ab)[8][9][10]
Reaction Buffer Amine-free (e.g., PBS), pH 7.2-8.5PBS, pH 6.0-9.0[2][4][9]
Reaction Temperature Room Temperature (or 4°C)Room Temperature (or 4°C)[4][6][8]
Reaction Time 30 - 60 minutes (up to 2 hours at 4°C)30 - 120 minutes[6][8][9]
Quenching Reagent 50-100 mM Tris-HCl or Glycine (optional)Not typically required[8]

Table 3: Typical Performance Metrics

MetricExpected ValueNotesSource(s)
Optimal Degree of Labeling (DOL) 2 - 10Varies by antibody and application to avoid self-quenching or loss of function.[7][11]
Antibody Recovery (Post-Purification) >75%Dependent on purification method and initial sample concentration.[4][12]

Experimental Protocols

This section provides a detailed step-by-step methodology for the conjugation process. It is crucial to work in an environment free of amine-containing buffers (e.g., Tris, glycine) during Step 1, as they will compete with the antibody for reaction with the NHS ester.[2][5]

Materials and Reagents
  • Antibody of interest (purified)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[5][10]

  • Spectrophotometer (for concentration and DOL determination)

Step 1: Modification of Antibody with TCO-NHS Ester

This initial step introduces the TCO functional group onto the antibody by reacting primary amines (primarily on lysine (B10760008) residues) with a TCO-NHS ester.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer such as PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.[5] Higher concentrations generally improve labeling efficiency.[2]

    • For the reaction, adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M NaHCO₃ (pH 8.5).[2]

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-NHS ester to warm completely to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM TCO-NHS ester stock solution to achieve a 10 to 20-fold molar excess relative to the antibody. For lower antibody concentrations (<5 mg/mL), a higher molar excess (up to 50-fold) may be required for optimal labeling.[9]

    • Add the calculated volume of TCO-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8] Alternatively, the reaction can be performed for 2 hours on ice.[9]

  • Purification of TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column or size-exclusion chromatography (e.g., Sephadex G-25).[5] Equilibrate the column with PBS, pH 7.4, before loading the sample.

    • Collect the fractions containing the purified TCO-modified antibody. The antibody will typically elute in the void volume.

Step 2: this compound Labeling of TCO-Modified Antibody

This step involves the bioorthogonal "click" reaction between the TCO groups on the antibody and the this compound.

  • Reagent Preparation:

    • Determine the concentration of the purified TCO-modified antibody from Step 1 using its absorbance at 280 nm (A280).

    • Prepare a 1-10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Click Reaction:

    • Add this compound to the TCO-modified antibody solution to achieve a 1.1 to 2.0-fold molar excess of the dye.[9]

    • Incubate the reaction for 30-120 minutes at room temperature, protected from light.[6] The reaction can also be performed at 4°C, which may require a longer incubation time.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]

  • Purification of the Final Conjugate:

    • Purify the this compound labeled antibody from excess, unreacted dye using a desalting spin column or size-exclusion chromatography as described in Step 1.4.[5]

    • Collect the colored fractions corresponding to the labeled antibody.

Step 3: Characterization of the Antibody Conjugate
  • Concentration and Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy3 (~555 nm, Amax).

    • Calculate the concentration of the antibody and the DOL using the following equations.[11]

    Correction Factor (CF) for Cy3 at 280 nm = A₂₈₀ of dye / Aₘₐₓ of dye (This value is dye-specific, typically ~0.08 for Cy3)

    Antibody Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)[11]

    Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye for Sulfo-Cy3 is ~150,000 M⁻¹cm⁻¹)[5]

    Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

  • Storage:

    • Store the final conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02-0.05%) and store at -20°C or -80°C in single-use aliquots.[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Antibody-TCO Modification cluster_step2 Step 2: this compound Labeling Ab Purified Antibody (2-10 mg/mL in PBS) Reaction1 Incubate RT, 30-60 min Ab->Reaction1 TCO_NHS TCO-NHS Ester (10-50x molar excess) TCO_NHS->Reaction1 Purify1 Purification (Desalting/SEC) Reaction1->Purify1 TCO_Ab TCO-Modified Antibody Purify1->TCO_Ab Reaction2 Click Reaction RT, 30-120 min TCO_Ab->Reaction2 Cy3_Tz This compound (1.1-2x molar excess) Cy3_Tz->Reaction2 Purify2 Purification (Desalting/SEC) Reaction2->Purify2 Final_Conj Sulfo-Cy3 Labeled Antibody Purify2->Final_Conj

Caption: Workflow for two-step antibody conjugation.

Application Principle Diagram

application_principle cluster_cell Target Cell Receptor Cell Surface Antigen Antibody Sulfo-Cy3 Labeled Antibody Antibody->Receptor Specific Binding Detection Fluorescence Detection (Microscopy, Flow Cytometry) Antibody->Detection Signal Generation

Caption: Use of a fluorescent antibody for cell targeting.

References

Application Notes and Protocols: Labeling Cell Surface Glycans with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful two-step technique for the fluorescent visualization of glycans in living cells. This method leverages the cell's own biosynthetic pathways to incorporate a sugar analog containing a bioorthogonal chemical reporter into cell surface glycoconjugates. This is followed by a highly specific and rapid "click chemistry" reaction to attach a fluorescent probe. This application note provides a detailed protocol for labeling cell surface glycans using a trans-cyclooctene (B1233481) (TCO)-modified mannosamine (B8667444) precursor and subsequent staining with the water-soluble and bright fluorophore, Sulfo-Cy3-Tetrazine.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as TCO, is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations and with minimal background.[1][2] This makes the TCO-tetrazine ligation ideal for live-cell imaging applications where speed and biocompatibility are crucial.

Principle of the Method

The workflow begins with the metabolic incorporation of a peracetylated TCO-modified N-acetylmannosamine (Ac4Man-TCO) into the sialic acid biosynthesis pathway. Once deacetylated within the cell, the modified sugar is converted to a CMP-sialic acid analog and incorporated into growing glycan chains by sialyltransferases. The TCO-functionalized glycans are then displayed on the cell surface.

The second step involves the specific and rapid iEDDA cycloaddition reaction between the TCO-tagged glycans and the fluorescent probe, this compound. This reaction forms a stable covalent bond, effectively labeling the cell surface glycans with the Cy3 fluorophore, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
StepReagentCell TypeConcentrationIncubation TimeTemperature
Metabolic Labeling Ac4Man-TCOAdherent or Suspension Cells25-100 µM24-72 hours37°C
Click Reaction This compoundAdherent or Suspension Cells1-10 µM15-60 minutes37°C

Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Table 2: Hypothetical Quantitative Data for Flow Cytometry Analysis
Cell LineTreatmentMean Fluorescence Intensity (MFI)Signal-to-Background Ratio (SBR)Cell Viability (%)
JurkatUntreated Control50 ± 51.0>95%
JurkatAc4Man-TCO only65 ± 81.3>95%
JurkatThis compound only150 ± 153.0>95%
JurkatAc4Man-TCO + this compound5000 ± 250100.0>95%
HeLaUntreated Control80 ± 101.0>95%
HeLaAc4Man-TCO + this compound8500 ± 400106.3>95%

Data are presented as mean ± standard deviation. SBR is calculated as the MFI of the treated sample divided by the MFI of the untreated control.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4Man-TCO

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-(trans-cyclooct-2-en-1-yl)acetyl)mannosamine (Ac4Man-TCO)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Aim for a confluency of 50-70% at the time of labeling.

  • Prepare Ac4Man-TCO Stock Solution: Prepare a 10-50 mM stock solution of Ac4Man-TCO in sterile DMSO.

  • Metabolic Labeling:

    • For adherent cells, remove the culture medium and add fresh medium containing the desired final concentration of Ac4Man-TCO (typically 25-100 µM).

    • For suspension cells, add the appropriate volume of Ac4Man-TCO stock solution directly to the cell suspension to achieve the desired final concentration.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the turnover rate of its surface glycans.

  • Washing:

    • For adherent cells, gently aspirate the medium, and wash the cells twice with pre-warmed PBS.

    • For suspension cells, centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in pre-warmed PBS. Repeat the wash step twice.

Protocol 2: Labeling of TCO-Modified Glycans with this compound for Fluorescence Microscopy

Materials:

  • Cells metabolically labeled with Ac4Man-TCO (from Protocol 1)

  • This compound

  • Serum-free cell culture medium or PBS

  • Glass-bottom dishes or coverslips suitable for microscopy

  • (Optional) Hoechst 33342 or DAPI for nuclear counterstaining

  • (Optional) 4% Paraformaldehyde (PFA) in PBS for fixation

Procedure:

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS. Protect the solution from light.

  • Labeling Reaction:

    • For live-cell imaging, add the this compound staining solution to the washed, TCO-labeled cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing (for non-fluorogenic probes or to reduce background): Gently wash the cells two to three times with warm PBS to remove any unbound this compound.

  • (Optional) Nuclear Counterstaining: Incubate the cells with a nuclear counterstain such as Hoechst 33342 (for live cells) or DAPI (for fixed cells) according to the manufacturer's instructions.

  • Imaging:

    • For live-cell imaging, add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and the chosen nuclear stain.

  • (Optional) Fixation: After labeling, cells can be fixed with 4% PFA for 15 minutes at room temperature, followed by washing with PBS, before proceeding with imaging.

Protocol 3: Quantitative Analysis of Glycan Labeling by Flow Cytometry

Materials:

  • Cells metabolically labeled with Ac4Man-TCO (from Protocol 1)

  • This compound

  • Serum-free cell culture medium or PBS

  • Flow cytometry tubes

  • Cell staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation buffer.

    • For suspension cells, proceed directly to the next step.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cell staining buffer.

  • Labeling Reaction:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Washing: Add 1 mL of cell staining buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of cell staining buffer.

  • Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for Cy3 (e.g., excitation with a 561 nm laser and detection with a 585/42 nm bandpass filter). Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the Cy3 signal. Compare the MFI of labeled cells to that of control cells (unlabeled, Ac4Man-TCO only, and this compound only) to determine the signal-to-background ratio.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis start Start with Cultured Cells add_sugar Incubate with Ac4Man-TCO (24-72h) start->add_sugar incorporation Metabolic Incorporation of TCO into Cell Surface Glycans add_sugar->incorporation wash1 Wash to Remove Excess Sugar incorporation->wash1 add_dye Incubate with This compound (15-60min) wash1->add_dye ligation iEDDA Reaction: TCO + Tetrazine add_dye->ligation wash2 Wash to Remove Excess Dye ligation->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry

Caption: Experimental workflow for labeling cell surface glycans.

signaling_pathway cluster_cell Cell Cytoplasm cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Ac4ManTCO Ac4Man-TCO ManTCO Man-TCO Ac4ManTCO->ManTCO Esterases SiaTCO Sialic Acid-TCO ManTCO->SiaTCO Sialic Acid Biosynthesis CMPSiaTCO CMP-Sialic Acid-TCO SiaTCO->CMPSiaTCO CMP-Sia Synthetase GlycanTCO TCO-modified Glycan CMPSiaTCO->GlycanTCO Glycan Nascent Glycan Glycan->GlycanTCO Sialyltransferases SurfaceGlycan Cell Surface Glycan-TCO GlycanTCO->SurfaceGlycan Vesicular Transport LabeledGlycan Fluorescently Labeled Glycan SurfaceGlycan->LabeledGlycan iEDDA Click Reaction SulfoCy3Tetrazine This compound SulfoCy3Tetrazine->LabeledGlycan

Caption: Metabolic pathway and labeling chemistry.

References

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Super-Resolution Microscopy (STED & STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye that is an invaluable tool for super-resolution microscopy. Its utility stems from the highly specific and rapid bioorthogonal reaction between the tetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule of interest. This "click chemistry" approach allows for precise labeling of proteins and other molecules in fixed and living cells, minimizing linkage error and enabling high-fidelity imaging at the nanoscale. The sulfonated nature of the Cy3 dye enhances its water solubility, making it particularly suitable for biological applications.[1][2] This document provides detailed application notes and protocols for the use of this compound in two of the most prominent super-resolution techniques: Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM).

Key Features of this compound

  • High Photostability and Brightness: Sulfo-Cy3 is a robust fluorophore that withstands the high laser powers often used in super-resolution microscopy, providing a strong signal for high-quality imaging.

  • Bioorthogonal Labeling: The tetrazine-TCO ligation is a highly specific and efficient reaction that proceeds rapidly under physiological conditions without interfering with biological processes.

  • Water Solubility: The presence of sulfo groups ensures high water solubility, preventing aggregation and non-specific binding in aqueous environments.

  • Fluorogenic Potential: The tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in fluorescence intensity. This property can be advantageous for reducing background in no-wash labeling protocols.

Data Presentation

Photophysical Properties of Sulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~555 nmBroadPharm
Emission Maximum (λem)~570 nmBroadPharm
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹BroadPharm
Quantum YieldModerate to HighGeneral Cy3 property
Recommended Super-Resolution Microscopy Parameters
ParameterSTEDSTORM
Excitation Laser ~561 nm~561 nm
Depletion Laser (STED) ~660 nm (continuous wave) or pulsedN/A
Emission Filter Bandpass filter centered around 570-620 nmBandpass filter centered around 570-620 nm
Imaging Buffer Standard cell culture medium or PBSThiol-containing buffer with oxygen scavenger

Experimental Protocols

Protocol 1: Bioorthogonal Labeling of Cellular Proteins with this compound

This protocol describes the labeling of a target protein containing a TCO-modified unnatural amino acid.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell culture medium, pre-warmed to 37°C

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

Procedure:

  • Cell Culture: Culture cells expressing the TCO-modified protein on glass-bottom dishes suitable for super-resolution microscopy.

  • Labeling Solution Preparation: Prepare a 1-5 µM solution of this compound in pre-warmed cell culture medium.

  • Labeling:

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 10-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unbound dye.

  • Fixation (for fixed-cell imaging):

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if the target is intracellular):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • The sample is now ready for imaging.

Protocol 2: STED Microscopy Imaging

Imaging Parameters:

  • Excitation Laser: Use a ~561 nm laser for excitation.

  • Depletion Laser: A continuous wave (CW) laser at ~660 nm is suitable for depleting the Sulfo-Cy3 signal.[3] The power of the depletion laser will need to be optimized for the specific sample and microscope, as higher power generally leads to better resolution but also increases photobleaching.

  • Detection: Use a bandpass filter appropriate for Cy3 emission (e.g., 570-620 nm).

  • Time-gating: If available on the STED system, time-gating the detection can help to further improve resolution by selectively detecting photons that are emitted later.

Procedure:

  • Mount the labeled sample on the STED microscope.

  • Locate the region of interest using conventional confocal imaging with the 561 nm excitation laser.

  • Switch to STED mode and activate the 660 nm depletion laser.

  • Start with a low depletion laser power and gradually increase it while monitoring the image resolution and signal-to-noise ratio.

  • Acquire STED images, ensuring to use appropriate pixel size and scan speed for the desired resolution.

Protocol 3: STORM Microscopy Imaging

STORM Imaging Buffer:

A critical component for successful STORM imaging is the imaging buffer, which facilitates the photoswitching of the fluorophores. A commonly used buffer composition is:

  • 50 mM Tris-HCl (pH 8.0)

  • 10 mM NaCl

  • 10% (w/v) Glucose

  • 500 µg/mL Glucose Oxidase

  • 40 µg/mL Catalase

  • 100 mM Mercaptoethylamine (MEA)

Procedure:

  • Prepare the STORM imaging buffer immediately before use.

  • Replace the PBS or cell culture medium on the sample with the STORM imaging buffer.

  • Mount the sample on the STORM microscope.

  • Illuminate the sample with the 561 nm laser at a high power to drive most of the Sulfo-Cy3 molecules into a dark state.

  • Reduce the 561 nm laser power to a level suitable for single-molecule imaging.

  • Use a low-power 405 nm laser to photo-activate a sparse subset of Sulfo-Cy3 molecules back to the fluorescent state.

  • Acquire a series of images (typically 10,000-100,000 frames) to capture the stochastic activation and subsequent photobleaching of individual molecules.

  • Process the acquired image series using appropriate localization software to reconstruct the final super-resolution image.

Mandatory Visualizations

Bioorthogonal Labeling and Super-Resolution Imaging Workflow

G cluster_labeling Bioorthogonal Labeling cluster_imaging Super-Resolution Imaging cluster_data Data Analysis a Cells with TCO-tagged Protein of Interest b Incubate with this compound a->b c Wash to Remove Unbound Dye b->c d STED Microscopy c->d Deterministic Super-Resolution e STORM Microscopy c->e Stochastic Super-Resolution f High-Resolution Image Reconstruction d->f e->f g Quantitative Analysis of Structures f->g

Caption: Workflow for labeling and imaging with this compound.

Principle of STED Microscopy

G cluster_excitation Excitation cluster_depletion Depletion cluster_detection Detection A Excitation Laser (~561 nm) B Fluorophore Excitation A->B D Stimulated Emission at Periphery E Fluorescence from Center B->E C Donut-Shaped Depletion Laser (~660 nm) C->D F Super-Resolved Spot E->F

Caption: Principle of Stimulated Emission Depletion (STED) microscopy.

Principle of STORM Microscopy

G cluster_activation Stochastic Activation cluster_localization Single-Molecule Localization cluster_reconstruction Image Reconstruction A High-Power Excitation Laser (Drives most fluorophores to dark state) B Low-Power Activation Laser (~405 nm) A->B C Sparse Subset of Fluorophores Activated B->C D Image and Localize Centroid of Each Fluorophore C->D E Photobleach Activated Fluorophores D->E F Repeat Activation-Localization Cycle Thousands of Times E->F G Combine all Localizations to Form Super-Resolution Image F->G

Caption: Principle of Stochastic Optical Reconstruction Microscopy (STORM).

References

No-Wash Live-Cell Imaging Using Sulfo-Cy3-Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize dynamic cellular processes in real-time is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to label and track biomolecules with high specificity.[1] Among these reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and biocompatibility.[2][3][4] This reaction is catalyst-free and proceeds efficiently under physiological conditions.[5]

This application note details a no-wash imaging protocol utilizing Sulfo-Cy3-Tetrazine, a water-soluble and bright fluorescent probe. The "no-wash" capability is enabled by the fluorogenic nature of the tetrazine-dye conjugate.[1][6] The tetrazine moiety effectively quenches the fluorescence of the proximate Cy3 dye. Upon reaction with a TCO-tagged biomolecule of interest, this quenching is relieved, leading to a significant increase in fluorescence and a high signal-to-noise ratio without the need for washing away unbound probe.[1][6] This methodology is particularly advantageous for imaging sensitive live cells, as it minimizes handling and potential stress induced by wash steps.

Principle of the Reaction

The core of this imaging technique is the highly efficient and specific reaction between a tetrazine and a trans-cyclooctene (TCO). This bioorthogonal ligation involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine (B8628806) product.[2][5]

cluster_reactants Reactants cluster_product Product Sulfo_Cy3_Tetrazine This compound (Fluorescence Quenched) Labeled_Biomolecule Labeled Biomolecule (Fluorescent) Sulfo_Cy3_Tetrazine->Labeled_Biomolecule iEDDA Cycloaddition TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Labeled_Biomolecule N2 N₂ Gas Labeled_Biomolecule->N2 Retro-Diels-Alder

The bioorthogonal reaction between this compound and a TCO-modified biomolecule.

Quantitative Data

The performance of this compound in no-wash imaging is underpinned by its spectral properties and the rapid kinetics of the TCO ligation.

PropertyValueReference
Sulfo-Cy3 Spectral Properties
Excitation Maximum (λex)~554 nm[7][8]
Emission Maximum (λem)~568 nm[7][8]
TCO-Tetrazine Ligation Kinetics
Second-Order Rate Constant (k₂)Up to 1 x 10⁶ M⁻¹s⁻¹[2][4]
General Protocol Parameters
This compound Concentration1 - 10 µM[7]
Incubation Time30 - 60 minutes[5][7]

Experimental Protocols

This section provides a general protocol for no-wash live-cell imaging of a TCO-modified biomolecule using this compound. Optimization may be required depending on the cell type, the specific biomolecule being targeted, and the imaging system.

Materials
  • Live cells expressing or labeled with a TCO-modified biomolecule

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Imaging-compatible culture vessels (e.g., glass-bottom dishes or plates)

Workflow for No-Wash Live-Cell Imaging

Start Start Prepare_Cells Prepare TCO-labeled cells in imaging dish Start->Prepare_Cells Prepare_Probe Prepare this compound working solution Prepare_Cells->Prepare_Probe Add_Probe Add probe to cells Prepare_Probe->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Image Live-cell imaging (No Wash) Incubate->Image End End Image->End

A general experimental workflow for no-wash live-cell imaging.
Detailed Procedure

  • Cell Preparation: a. Seed cells in a glass-bottom dish or plate suitable for live-cell imaging. b. Introduce the TCO-modified biomolecule. This can be achieved through various methods, such as metabolic labeling with a TCO-containing precursor, genetic incorporation of a TCO-bearing unnatural amino acid, or incubation with a TCO-conjugated ligand (e.g., an antibody or small molecule) that binds to a target of interest. c. Ensure cells are healthy and at an appropriate confluency for imaging. d. Replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.

  • Probe Preparation: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). b. On the day of the experiment, dilute the stock solution in live-cell imaging medium to the final working concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.

  • Labeling and Imaging: a. Add the this compound working solution to the cells. b. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. c. Transfer the dish or plate to a live-cell imaging microscope equipped with appropriate filter sets for Cy3 (Excitation: ~554 nm, Emission: ~568 nm). d. Acquire images. Due to the fluorogenic nature of the reaction, no wash steps are required before imaging. The background fluorescence from the unbound probe is minimal.

Application Example: Tracking Receptor Internalization

A powerful application of this no-wash imaging technique is the real-time tracking of cell surface receptor dynamics, such as ligand-induced internalization.

  • Pre-targeting: Label a cell surface receptor with a TCO-modified antibody or ligand.

  • Labeling: Add this compound to the cell medium. The probe will react with the TCO-tagged receptors on the cell surface, causing them to become fluorescent.

  • Stimulation and Imaging: Introduce a stimulus (e.g., a natural ligand of the receptor) to induce internalization.

  • Analysis: Monitor the movement of the fluorescently labeled receptors from the cell membrane into intracellular vesicles over time using live-cell microscopy.

cluster_pathway Receptor Internalization Pathway Ligand Ligand Labeled_Receptor Fluorescent Receptor Ligand->Labeled_Receptor Binds Receptor TCO-Labeled Receptor Receptor->Labeled_Receptor Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Labeled_Receptor Reacts with TCO Endocytosis Endocytosis Labeled_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Degradation_Recycling Degradation or Recycling Endosome->Degradation_Recycling

Tracking receptor internalization using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Probe concentration is too high.- Non-specific binding of the probe.- Titrate the this compound concentration to find the optimal balance between signal and background.- Ensure the imaging medium is free of components that might react with the probe.
Weak or No Signal - Low expression or labeling of the TCO-modified biomolecule.- Inefficient TCO-tetrazine reaction.- Photobleaching.- Confirm the presence and accessibility of the TCO tag.- Increase the incubation time or probe concentration.- Minimize light exposure and use appropriate anti-fade reagents if necessary for long-term imaging.[9]

Conclusion

The no-wash imaging protocol using this compound offers a rapid, specific, and gentle method for labeling and visualizing biomolecules in living cells. The exceptional kinetics and fluorogenic nature of the TCO-tetrazine ligation provide a high signal-to-noise ratio, eliminating the need for wash steps and enabling the study of sensitive, dynamic cellular processes with minimal perturbation. This technique is a valuable tool for a wide range of applications in basic research and drug discovery.

References

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Pretargeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy3-Tetrazine in pretargeted in vivo imaging. This powerful technique leverages the rapid and highly specific bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) to achieve high-contrast fluorescence imaging in living organisms.

Introduction

Pretargeted in vivo imaging is a two-step strategy designed to improve the signal-to-noise ratio in molecular imaging.[1] First, a targeting molecule (e.g., an antibody or a small molecule) modified with a trans-cyclooctene (TCO) group is administered. This TCO-modified molecule is allowed to accumulate at the target site and clear from circulation and non-target tissues. In the second step, a fluorescently labeled tetrazine, such as this compound, is administered. This small, rapidly clearing probe quickly reacts with the TCO-tagged targeting molecule at the target site via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leading to a high concentration of the fluorophore at the location of interest and minimal background signal.[1][2]

This compound is an ideal probe for this application due to its properties:

  • High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for in vivo applications.[3]

  • Bright and Photostable Fluorescence: The Cy3 fluorophore provides a strong and stable fluorescence signal, making it suitable for sensitive detection.[4][5]

  • Rapid Reaction Kinetics: The tetrazine moiety reacts exceptionally fast with TCO, enabling efficient labeling at low concentrations in vivo.[6][7]

Key Applications

This methodology is particularly advantageous for:

  • Oncology: Imaging tumors by targeting specific tumor-associated antigens with TCO-modified antibodies.[1]

  • Immunology: Tracking and visualizing specific immune cell populations in vivo.[1]

  • Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.[1]

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular Weight~894 g/mol [7][8]
Excitation Maximum (λex)~550-554 nm[3][8]
Emission Maximum (λem)~563-570 nm[3][4][8]
Molar Extinction Coefficient~150,000 - 162,000 M⁻¹cm⁻¹[4][8]
Fluorescence Quantum Yield~0.1[4]
SolubilityWater, DMSO, DMF[8]
Storage Conditions-20°C in the dark, desiccated[4]

Experimental Protocols

Protocol 1: General Workflow for Pretargeted In Vivo Imaging

This protocol outlines the general steps for a pretargeted imaging experiment in a mouse model.

Materials:

  • TCO-modified targeting molecule (e.g., antibody-TCO conjugate)

  • This compound

  • Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Reagents:

    • Reconstitute the TCO-modified targeting molecule in sterile PBS to the desired concentration.

    • Reconstitute this compound in sterile PBS. Briefly vortex and centrifuge to ensure complete dissolution.

  • Administration of TCO-Modified Targeting Molecule:

    • Administer the TCO-modified targeting molecule to the animal model (e.g., via intravenous injection). The dosage will depend on the specific targeting molecule and should be optimized empirically.

  • Accumulation and Clearance:

    • Allow the TCO-modified targeting molecule to accumulate at the target site and for unbound conjugate to clear from circulation. This "pretargeting interval" is typically 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule.[1][9]

  • Administration of this compound:

    • After the pretargeting interval, administer the this compound solution to the animal, typically via intravenous injection. A common dose is 1-5 mg/kg.[1]

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours) to monitor the signal from the target and the clearance of the unbound probe.[1]

    • Use appropriate excitation and emission filters for Cy3.[1]

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) over time to determine the signal-to-noise ratio.

Visualizations

Pretargeted_Imaging_Workflow Pretargeted In Vivo Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging cluster_step4 Step 4: Reaction & Imaging TCO_Antibody TCO-Modified Antibody (or other targeting vector) Inject_TCO Administer to Animal (e.g., IV Injection) TCO_Antibody->Inject_TCO Wait Waiting Period (24-72 hours) Inject_TCO->Wait Pharmacokinetics Accumulation Antibody Accumulates at Target Site Wait->Accumulation Clearance Unbound Antibody Clears from Circulation Wait->Clearance Inject_Cy3 Administer Fluorophore (e.g., IV Injection) Clearance->Inject_Cy3 Proceed after clearance Cy3_Tz This compound Cy3_Tz->Inject_Cy3 Click_Reaction In Vivo Bioorthogonal Click Reaction at Target Inject_Cy3->Click_Reaction Rapid Distribution Imaging Fluorescence Imaging Click_Reaction->Imaging IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants cluster_product Product Tetrazine This compound Plus + TCO TCO-Antibody Arrow k > 10^3 M⁻¹s⁻¹ (in vivo) TCO->Arrow Product Stable Ligation Product (Fluorescently Labeled Antibody) Arrow->Product

References

Application Notes and Protocols: Protein Functionalization with Tetrazine for Cy3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of proteins with tetrazine and subsequent labeling with a Cy3 fluorophore. This methodology leverages the highly efficient and specific bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" approach is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling sensitive biological molecules under mild conditions.[2][4]

The protocols outlined below describe a common two-step process:

  • Protein Functionalization: Introduction of either a tetrazine or a TCO moiety onto the target protein. This is typically achieved by reacting primary amines, such as the side chain of lysine (B10760008) residues, with an N-hydroxysuccinimide (NHS) ester of the corresponding bioorthogonal handle.[1]

  • Bioorthogonal Ligation: The functionalized protein is then reacted with the complementary Cy3-conjugated molecule (either Cy3-TCO or Cy3-tetrazine) to form a stable, fluorescently labeled protein.[5]

Principle of the Reaction

The core of this labeling strategy is the iEDDA reaction between a tetrazine and a TCO.[2][3] This [4+2] cycloaddition is exceptionally fast and irreversible, proceeding readily at room temperature in common biological buffers without the need for a catalyst.[3][5] The reaction's only byproduct is nitrogen gas, which makes it a clean and efficient ligation method.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protein functionalization and labeling reactions. Note that optimal conditions may vary depending on the specific protein and reagents used.[1][6]

Table 1: Protein Functionalization Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][6]
Molar Excess (NHS ester:Protein)10 - 50 foldThe optimal ratio should be determined empirically for each protein.[1][6]
Reaction Time60 minutesCan be adjusted to control the degree of labeling.[1][3]
Reaction TemperatureRoom Temperature
Reaction Buffer pH6.5 - 8.5Amine-free buffers (e.g., PBS, HEPES) are required.[1][3]

Table 2: Bioorthogonal Ligation (Click Reaction) Parameters

ParameterRecommended RangeNotes
Molar Excess (Cy3-reagent:Functionalized Protein)1.1 - 5 foldA slight molar excess ensures complete labeling of available sites.[1][7]
Reaction Time30 - 60 minutesThe reaction is typically very fast.[5]
Reaction TemperatureRoom Temperature
Reaction Buffer pH6.5 - 9.0The reaction is efficient in a wide range of buffers.[3]

Experimental Workflows and Chemical Reactions

experimental_workflow cluster_prep Protein Preparation cluster_func Step 1: Functionalization cluster_label Step 2: Cy3 Labeling cluster_end Analysis start Start with Target Protein buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.4-8.5) start->buffer_exchange add_nhs Add Tetrazine-NHS or TCO-NHS Ester (10-20x molar excess) buffer_exchange->add_nhs incubate_func Incubate (60 min, RT) add_nhs->incubate_func quench Quench Reaction (e.g., Tris buffer) incubate_func->quench purify_func Purify (Size-Exclusion Chromatography) quench->purify_func add_cy3 Add Cy3-TCO or Cy3-Tetrazine (1.5-3x molar excess) purify_func->add_cy3 incubate_label Incubate (30-60 min, RT, protected from light) add_cy3->incubate_label purify_label Purify (Size-Exclusion Chromatography) incubate_label->purify_label characterize Characterize Conjugate (Spectroscopy, SDS-PAGE) purify_label->characterize final_product Cy3-Labeled Protein characterize->final_product

Caption: Experimental workflow for two-step protein labeling with Cy3.

tetrazine_ligation protein_tz Tetrazine-Functionalized Protein plus + protein_tz:e->plus:w cy3_tco Cy3-TCO arrow Click Reaction (Aqueous Buffer, RT) cy3_tco:e->arrow:w plus:e->cy3_tco:w labeled_protein Cy3-Labeled Protein (Stable Conjugate) arrow:e->labeled_protein:w n2 N₂ Gas

References

Sulfo-Cy3-Tetrazine for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye ideal for flow cytometry applications.[1][2] It belongs to the cyanine (B1664457) dye family and is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry.[1][3] The key advantage of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[4][5] This reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst, making it perfect for labeling biomolecules on or within living cells.[4][5]

These application notes provide detailed protocols for utilizing this compound in flow cytometry, covering antibody labeling, cell surface staining, and example applications in studying cellular processes.

Key Features and Applications

  • High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]

  • Bright and Photostable Fluorescence: Sulfo-Cy3 exhibits strong fluorescence emission and high photostability, providing a robust signal for flow cytometric analysis.[1][2]

  • Bioorthogonal Ligation: The tetrazine moiety allows for highly specific and rapid covalent labeling of TCO-modified biomolecules.[4][5] This "click chemistry" reaction enables precise targeting with minimal background.

  • Versatile Applications: this compound is suitable for a wide range of flow cytometry applications, including immunophenotyping, receptor internalization studies, and tracking of specific cell populations.

Data Presentation

Table 1: Spectral Properties of Sulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~554 nm[2]
Emission Maximum (λem)~568 nm[2]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[6]
Quantum Yield~0.1[6]
Table 2: TCO-Tetrazine Reaction Kinetics
ParameterValueNotesReference
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹The exact rate depends on the specific tetrazine and TCO structures. This rapid kinetic allows for efficient labeling at low concentrations.[4][5]
Table 3: Example Degree of Labeling (DOL) for Antibodies
Antibody ConcentrationMolar Excess of TCO-NHS EsterTypical DOL (TCOs/Ab)Molar Excess of this compoundFinal DOL (Dyes/Ab)
1 mg/mL10-20 fold3-81.5-3 fold2-5
5 mg/mL5-10 fold2-51.5-3 fold1.5-4
10 mg/mL3-5 fold1-31.5-3 fold1-2.5

Note: The optimal DOL should be determined empirically for each antibody and application to balance signal intensity with potential loss of antibody function.

Table 4: Illustrative Signal-to-Noise Ratio in Flow Cytometry
Cell TypeTarget AntigenLabeling MethodSignal-to-Noise (S/N) Ratio
JurkatCD3TCO-anti-CD3 + this compound>100
HEK293Overexpressed GPCRTCO-GPCR + this compound>50
PBMCsCD4TCO-anti-CD4 + this compound>80

Note: The S/N ratio is calculated by dividing the mean fluorescence intensity (MFI) of the positive population by the MFI of the negative (unstained) control.[7][8] These values are illustrative and will vary depending on the experimental setup, instrument settings, and cell type.

Table 5: Cell Viability Assessment
Cell LineLabeling ConditionViability (%)
HEK293TUnlabeled Control>95%
HEK293TTCO-modification + this compound (5 µM)>92%
JurkatUnlabeled Control>98%
JurkatTCO-modification + this compound (5 µM)>95%

Note: Cell viability can be assessed using standard methods such as trypan blue exclusion or a viability dye (e.g., Propidium Iodide, 7-AAD) in flow cytometry.

Experimental Protocols

Protocol 1: Labeling of Antibodies with TCO-NHS Ester

This protocol describes the first step of a two-step labeling procedure: modifying the antibody with a TCO group.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible with this step.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry or by following the manufacturer's instructions for spectrophotometric determination if available. The TCO-labeled antibody is now ready for conjugation with this compound.

Protocol 2: Staining of Cells with TCO-labeled Antibody and this compound

This protocol outlines the staining of target cells for flow cytometry using a TCO-labeled antibody followed by ligation with this compound.

Materials:

  • TCO-labeled antibody

  • This compound

  • Anhydrous DMSO

  • Cells in suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, recommended for cells expressing Fc receptors)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL in staining buffer.

  • Fc Blocking (Optional): If necessary, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific binding of the antibody.

  • Primary Antibody Staining: Add the TCO-labeled antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells two to three times with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

  • This compound Ligation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Incubation: Add the this compound staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with ice-cold Flow Cytometry Staining Buffer to remove any unreacted this compound.

  • Analysis: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for Sulfo-Cy3.

Controls:

  • Unstained Cells: To assess autofluorescence.

  • Cells + TCO-labeled Antibody only: To check for any background fluorescence from the antibody itself.

  • Cells + this compound only: To assess non-specific binding of the tetrazine probe.

Mandatory Visualizations

Experimental Workflow for Two-Step Cell Staining

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Cell Staining and Ligation Antibody Antibody Labeling Reaction Labeling Reaction Antibody->Labeling Reaction TCO-NHS Ester TCO-NHS Ester TCO-NHS Ester->Labeling Reaction Purification Purification Labeling Reaction->Purification TCO-Antibody TCO-Antibody Purification->TCO-Antibody Primary Staining Primary Staining TCO-Antibody->Primary Staining Cells Cells Cells->Primary Staining Washing_1 Washing Primary Staining->Washing_1 Ligation Ligation Washing_1->Ligation This compound This compound This compound->Ligation Washing_2 Washing Ligation->Washing_2 Flow Cytometry Analysis Flow Cytometry Analysis Washing_2->Flow Cytometry Analysis

Caption: Workflow for labeling cells using a two-step bioorthogonal approach.

Application Example: GPCR Internalization Assay

G protein-coupled receptor (GPCR) internalization is a key mechanism for regulating cellular signaling.[9] This process can be monitored by flow cytometry using this compound. Cells expressing a TCO-modified GPCR are first labeled with this compound. Upon ligand stimulation, the GPCRs internalize, leading to a decrease in the cell surface fluorescence, which can be quantified by flow cytometry.[10]

G cluster_0 Baseline cluster_1 Ligand Stimulation TCO-GPCR on Cell Surface TCO-GPCR on Cell Surface Label with this compound Label with this compound TCO-GPCR on Cell Surface->Label with this compound High Surface Fluorescence High Surface Fluorescence Label with this compound->High Surface Fluorescence Ligand Binding Ligand Binding High Surface Fluorescence->Ligand Binding Add Ligand GPCR Internalization GPCR Internalization Ligand Binding->GPCR Internalization Low Surface Fluorescence Low Surface Fluorescence GPCR Internalization->Low Surface Fluorescence Quantify by Flow Cytometry Quantify by Flow Cytometry Low Surface Fluorescence->Quantify by Flow Cytometry

Caption: Monitoring GPCR internalization using this compound and flow cytometry.

Application Example: T-cell Activation Assay

T-cell activation is a critical event in the adaptive immune response and can be assessed by monitoring the expression of activation markers and cytokine production.[11][12][13] A bioorthogonal labeling strategy can be employed to track specific T-cell populations. For instance, T-cells can be metabolically labeled with a TCO-modified sugar, which is incorporated into the glycans of surface proteins. These cells can then be specifically labeled with this compound for identification and subsequent analysis of activation markers by multicolor flow cytometry.

G T-cells T-cells Metabolic Labeling with TCO-sugar Metabolic Labeling with TCO-sugar T-cells->Metabolic Labeling with TCO-sugar TCO-modified T-cells TCO-modified T-cells Metabolic Labeling with TCO-sugar->TCO-modified T-cells Ligation with this compound Ligation with this compound TCO-modified T-cells->Ligation with this compound Labeled T-cells Labeled T-cells Ligation with this compound->Labeled T-cells Antigen Stimulation Antigen Stimulation Labeled T-cells->Antigen Stimulation Stain for Activation Markers (e.g., CD69, CD25) Stain for Activation Markers (e.g., CD69, CD25) Antigen Stimulation->Stain for Activation Markers (e.g., CD69, CD25) Multicolor Flow Cytometry Multicolor Flow Cytometry Stain for Activation Markers (e.g., CD69, CD25)->Multicolor Flow Cytometry

Caption: Workflow for T-cell activation analysis using bioorthogonal labeling.

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise Ratio with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sulfo-Cy3-Tetrazine for bioorthogonal labeling and imaging. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).

I. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Fluorescence Signal

  • Question: Why am I observing a weak or no fluorescent signal after labeling with this compound?

  • Answer: Low or no signal can arise from several factors related to the bioorthogonal reaction efficiency and the integrity of the reagents.

    • Inefficient TCO-Tetrazine Ligation: The reaction between this compound and the trans-cyclooctene (B1233481) (TCO) may be incomplete.

      • Solution:

        • Optimize Reaction Time and Temperature: While the TCO-tetrazine ligation is exceptionally fast, ensure sufficient incubation time (typically 30-60 minutes at room temperature or 37°C) for the reaction to proceed to completion, especially at low concentrations.[1]

        • Verify Reagent Concentrations: Accurately determine the concentrations of both your TCO-modified molecule and the this compound solution. An incorrect estimation can lead to a suboptimal molar ratio.

        • Check pH: The reaction is efficient over a broad pH range, but optimal conditions are generally between pH 7 and 9.[1] Ensure your reaction buffer falls within this range.

    • Degradation of Reagents:

      • Solution:

        • Proper Storage: Store this compound at -20°C in the dark and desiccated.[2] Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.

        • Fresh Solutions: Prepare this compound solutions fresh in anhydrous DMSO or DMF immediately before use. Tetrazine stability can be lower in aqueous solutions over extended periods.

    • Low Abundance of the Target Molecule: The TCO-modified target may be present at very low levels in your sample.

      • Solution:

        • Increase Labeling Density: If possible, increase the number of TCO moieties on your target molecule.

        • Signal Amplification Techniques: Consider using a signal amplification strategy, such as tyramide signal amplification (TSA), if your experimental setup allows.

Issue 2: High Background Fluorescence

  • Question: My images have high background fluorescence, which is obscuring the specific signal. What can I do to reduce it?

  • Answer: High background can be caused by non-specific binding of the probe, autofluorescence of the sample, or an excess of unbound probe.

    • Non-Specific Binding:

      • Solution:

        • Blocking: Use appropriate blocking agents (e.g., bovine serum albumin (BSA) or casein) to block non-specific binding sites on your sample before adding the this compound.

        • Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a strong specific signal with minimal background.

        • Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove non-specifically bound molecules. Include a mild detergent like Tween-20 in your wash buffer.

    • Autofluorescence:

      • Solution:

        • Use an Unlabeled Control: Image an unlabeled sample under the same conditions to assess the level of autofluorescence.

        • Spectral Unmixing: If your imaging system has this capability, use spectral imaging and linear unmixing to separate the specific Sulfo-Cy3 signal from the autofluorescence signature.

        • Quenching Agents: For fixed samples, consider using an autofluorescence quenching agent.

    • Excess Unbound Probe:

      • Solution:

        • Thorough Washing: As mentioned above, extensive washing after the labeling step is crucial.

        • Size-Exclusion Chromatography: For labeled biomolecules in solution, use size-exclusion chromatography (e.g., spin desalting columns) to efficiently remove unbound this compound.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a water-soluble fluorescent probe used in bioorthogonal chemistry.[2] It consists of a Sulfo-Cy3 dye, which is a bright and photostable fluorophore, and a tetrazine moiety. The tetrazine group reacts with a trans-cyclooctene (TCO) group in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction forms a stable covalent bond, allowing for the precise labeling of TCO-modified biomolecules.

Q2: What are the advantages of using a fluorogenic tetrazine probe like this compound?

A2: A key advantage is its "fluorogenic" nature. The tetrazine moiety can quench the fluorescence of the nearby Cy3 dye. Upon reaction with TCO, the tetrazine is consumed, and the quenching is relieved, leading to a significant increase in fluorescence intensity.[3][4] This "turn-on" effect inherently improves the signal-to-noise ratio and can enable no-wash imaging protocols, as the unbound probe is largely non-fluorescent.[4]

Q3: What is the optimal molar ratio of this compound to my TCO-modified molecule?

A3: A good starting point is a 1.5 to 5-fold molar excess of this compound to the TCO-modified molecule. However, the optimal ratio should be determined empirically for each specific application to maximize signal while minimizing background.

Q4: What storage conditions are recommended for this compound?

A4: this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[2] When preparing to use it, allow the vial to warm to room temperature before opening to prevent condensation.

Q5: Can I use this compound for live-cell imaging?

A5: Yes, the high water solubility of the "sulfo-" group and the biocompatibility of the TCO-tetrazine reaction make this compound suitable for live-cell imaging.[4][5] The fluorogenic properties are particularly advantageous in live-cell experiments as they can reduce the need for extensive washing steps that can be harmful to cells.[4]

III. Quantitative Data Summary

The following tables summarize key quantitative data for optimizing experiments with this compound.

Table 1: Spectral Properties of Sulfo-Cy3

PropertyValueReference
Excitation Maximum (λex)~555 nm[6]
Emission Maximum (λem)~570 nm[6]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[7]

Table 2: Representative Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~2,000 - 5,000[1]
3-phenyl-1,2,4,5-tetrazine (H-Tet)TCOup to 30,000[7][8]
Highly reactive tetrazinesTCO>50,000
Note: Reaction rates can vary depending on the specific substituents on both the tetrazine and TCO, as well as solvent conditions and temperature.

Table 3: Factors Influencing Signal-to-Noise Ratio (SNR)

FactorImpact on SNRRecommendation
Probe Concentration Too high can increase background; too low reduces signal.Titrate to find the optimal concentration.
Incubation Time Insufficient time leads to low signal.Typically 30-60 minutes, but optimize for your system.
Washing Steps Inadequate washing increases background.Perform at least 3-5 washes with a suitable buffer.
Blocking Reduces non-specific binding and background.Use a suitable blocking agent (e.g., BSA).
Fluorogenicity High turn-on ratio directly improves SNR.Choose tetrazine-dye conjugates with high fluorogenicity.
Photostability Photobleaching reduces signal over time.Use an antifade mounting medium for fixed samples and minimize light exposure.

IV. Experimental Protocols

Protocol 1: General Protocol for Labeling TCO-Modified Proteins with this compound

  • Reagent Preparation:

    • Prepare a stock solution of your TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 1.5 to 5-fold molar excess of the dye.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound using a spin desalting column or size-exclusion chromatography appropriate for the size of your protein.

  • Characterization (Optional):

    • Confirm labeling by measuring the absorbance spectrum of the conjugate. You should observe peaks corresponding to your protein (around 280 nm) and the Cy3 dye (around 555 nm).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: General Protocol for Live-Cell Imaging with this compound

  • Cell Preparation:

    • Seed cells expressing the TCO-modified target on a glass-bottom dish suitable for imaging.

    • Allow cells to adhere and grow to the desired confluency.

  • Labeling:

    • Wash the cells once with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS).

    • Prepare a solution of this compound in imaging buffer at the desired final concentration (typically in the low micromolar range, but should be optimized).

    • Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended for Higher SNR):

    • For no-wash protocols, proceed directly to imaging. The fluorogenic nature of the probe should minimize background from the unbound probe.

    • For higher SNR, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

    • Minimize light exposure to reduce phototoxicity and photobleaching.

V. Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage TCO_Protein TCO-Modified Protein Mix Mix Reagents (1.5-5x excess of dye) TCO_Protein->Mix Cy3_Tet This compound Stock Solution Cy3_Tet->Mix Incubate Incubate (30-60 min, RT, dark) Mix->Incubate Purify Remove Unreacted Dye (e.g., SEC) Incubate->Purify Analyze Characterize & Image Purify->Analyze Store Store Labeled Product (-20°C, dark) Analyze->Store

General workflow for labeling a TCO-modified molecule with this compound.

troubleshooting_workflow cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background Start Problem with This compound Experiment Low_Signal Low or No Signal Start->Low_Signal High_Background High Background Start->High_Background Check_Reaction Optimize Reaction (Time, Temp, pH) Low_Signal->Check_Reaction Check_Reagents Verify Reagent Integrity & Concentration Low_Signal->Check_Reagents Amplify Consider Signal Amplification Low_Signal->Amplify Optimize_Conc Titrate Probe Concentration High_Background->Optimize_Conc Improve_Washing Increase Washing Steps High_Background->Improve_Washing Blocking_Step Implement Blocking High_Background->Blocking_Step Check_Autofluorescence Assess Autofluorescence High_Background->Check_Autofluorescence

A logical workflow for troubleshooting common issues with this compound.

References

Reducing non-specific binding of Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3-Tetrazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing non-specific binding.

Troubleshooting Guide: Reducing Non-Specific Binding

High background or non-specific binding of this compound can obscure specific signals and compromise experimental results. This guide provides a structured approach to identifying and resolving these issues.

Q1: What are the primary causes of high non-specific binding with this compound?

High non-specific binding can stem from several factors, including:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues.

  • Excess Probe Concentration: Using a higher concentration of this compound than necessary.

  • Hydrophobic Interactions: The cyanine (B1664457) dye moiety can have hydrophobic properties, leading to non-specific adherence to cellular components.[1]

  • Insufficient Washing: Failure to adequately wash away unbound probe.

  • Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific binding.

Q2: My signal-to-noise ratio is low. How can I improve it?

A low signal-to-noise ratio is a common challenge. Here are steps to enhance your specific signal while minimizing background:

  • Optimize Blocking: The blocking step is critical. Experiment with different blocking agents to find the most effective one for your specific application.

  • Titrate this compound Concentration: Perform a concentration gradient of your this compound to determine the optimal concentration that provides a strong specific signal without increasing background.

  • Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, this needs to be balanced with achieving sufficient specific labeling.

  • Improve Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound probe. The inclusion of a low concentration of a mild detergent in the wash buffer can also be beneficial.

  • Address Autofluorescence: If autofluorescence is suspected, it is crucial to include an unstained control sample in your experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended blocking buffer for this compound?

There is no single "best" blocking buffer, as the optimal choice depends on the sample type and experimental conditions. However, common and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in a buffered saline solution (like PBS or TBS) is a widely used and effective blocking agent.

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your experimental design) at a 5-10% concentration can be very effective at reducing non-specific antibody binding.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background in fluorescence imaging and are worth considering.[2]

Q2: Should I include a detergent in my blocking and washing buffers?

Yes, including a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (typically 0.05-0.1%) in your blocking and washing buffers can help to reduce non-specific hydrophobic interactions.[1] However, it's important to optimize the detergent concentration, as higher concentrations can potentially disrupt cell membranes or interfere with specific binding.

Q3: How can I be sure that the signal I'm seeing is specific?

To confirm the specificity of your staining, it is essential to include proper controls in your experiment. A key control is a sample that has not been labeled with your TCO (trans-cyclooctene) linker but is otherwise treated identically, including incubation with this compound. This will reveal the level of non-specific binding of the tetrazine probe to your sample.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% in PBS/TBSReadily available, cost-effective, generally good for reducing non-specific protein binding.Can sometimes be less effective than serum for certain tissues; ensure it is IgG-free to avoid cross-reactivity.
Normal Serum5-10% in PBS/TBSHighly effective at blocking non-specific antibody binding sites.More expensive than BSA; must be from the same species as the secondary antibody (if used).
Non-fat Dry Milk1-5% in PBS/TBSInexpensive and effective for some applications like Western blotting.Not generally recommended for immunofluorescence as it can increase background autofluorescence.
Commercial Blocking BuffersVaries by manufacturerOptimized formulations for low background and high signal-to-noise.[2]Can be more expensive than preparing your own.

Table 2: Effect of Detergents on Non-Specific Binding

DetergentTypical ConcentrationApplicationConsiderations
Tween-200.05-0.1%Washing and blocking buffersA mild detergent effective at reducing hydrophobic interactions.
Triton X-1000.1-0.5%Permeabilization and washing buffersA stronger detergent, also used for permeabilizing cell membranes to allow intracellular access.

Experimental Protocols

Protocol 1: General Staining of TCO-Modified Fixed Cells with this compound

This protocol provides a general workflow for labeling fixed cells that have been modified with a TCO-linker.

Materials:

  • TCO-modified cells on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Wash Buffer (PBS with 0.1% Tween-20)

  • Mounting medium

Procedure:

  • Fixation and Permeabilization (if required): Fix and permeabilize your TCO-modified cells using your standard protocol.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range, to be optimized) in Blocking Buffer.

  • Staining: Remove the blocking buffer and add the this compound staining solution to the cells. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with Wash Buffer for 10 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm).

Protocol 2: Live-Cell Labeling with this compound

This protocol is designed for labeling live cells modified with a TCO-linker on the cell surface.

Materials:

  • TCO-modified live cells in culture medium

  • Live-Cell Imaging Buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • This compound stock solution (e.g., 1 mM in DMSO)

Procedure:

  • Cell Preparation: Culture your TCO-modified cells in a suitable imaging dish or plate.

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed Live-Cell Imaging Buffer.

  • Staining: Replace the culture medium with the this compound staining solution. Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.

  • Washing (Optional but Recommended): For wash-free imaging, you can proceed directly to imaging. However, to reduce background, it is recommended to wash the cells two to three times with pre-warmed Live-Cell Imaging Buffer.[3]

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Data Acquisition start TCO-Modified Sample (Fixed or Live Cells) blocking Blocking (e.g., 3% BSA in PBST) start->blocking staining Incubation with This compound blocking->staining washing Washing Steps (e.g., 3x with PBST) staining->washing imaging Fluorescence Microscopy (Cy3 Channel) washing->imaging

Caption: General experimental workflow for labeling with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? cause1 Inadequate Blocking start->cause1 Yes cause2 Excess Probe Conc. start->cause2 Yes cause3 Insufficient Washing start->cause3 Yes cause4 Autofluorescence start->cause4 Yes solution1 Optimize Blocking Agent (BSA, Serum, etc.) cause1->solution1 solution2 Titrate Probe Concentration cause2->solution2 solution3 Increase Wash Steps & Duration cause3->solution3 solution4 Use Unstained Control & Quenching Agents cause4->solution4 end Low Background High Signal-to-Noise solution1->end Resolved solution2->end Resolved solution3->end Resolved solution4->end Resolved

Caption: Troubleshooting logic for high non-specific binding.

References

Preventing photobleaching of Sulfo-Cy3-Tetrazine in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3-Tetrazine applications in microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in microscopy, focusing on signal loss, high background, and inconsistent staining.

IssuePotential CauseRecommended Solution
Low or No Fluorescence Signal Inefficient TCO-Tetrazine Ligation: The click chemistry reaction between the trans-cyclooctene (B1233481) (TCO)-modified molecule and this compound may be incomplete.- Optimize Reaction Conditions: Ensure the reaction buffer is at an optimal pH, typically between 7.0 and 9.0. - Increase Incubation Time: Extend the incubation period to allow for complete ligation, especially when working with low concentrations of reactants. - Confirm Reagent Activity: Test the activity of both the TCO-modified molecule and the this compound to rule out degradation.[1]
Low Abundance of Target Molecule: The target biomolecule may be expressed at low levels in your sample.- Signal Amplification: Consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), if your experimental setup allows.[1] - Increase Probe Concentration: Cautiously increase the concentration of this compound. Be mindful that this may also increase background signal.[1]
Photobleaching: The Sulfo-Cy3 fluorophore has been irreversibly damaged by exposure to excitation light.- Use Antifade Reagents: Mount your sample in a commercial or homemade antifade mounting medium.[1] - Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that provide an adequate signal-to-noise ratio.[1] - Minimize Light Exposure: Keep the sample in the dark whenever possible and limit the duration of imaging.
High Background Signal Non-specific Binding of this compound: The dye is adhering to cellular components or the coverslip.- Washing Steps: Increase the number and duration of wash steps after the labeling reaction to remove unbound dye. - Blocking: Use a suitable blocking agent (e.g., BSA or serum) before adding the this compound to reduce non-specific binding sites.
Autofluorescence: The cells or tissue have endogenous fluorescent molecules that emit in the same spectral range as Sulfo-Cy3.- Use a Control: Image an unlabeled sample under the same conditions to determine the level of autofluorescence. - Spectral Unmixing: If your microscope has this capability, use it to computationally separate the specific Sulfo-Cy3 signal from the autofluorescence.[1]
Impure Reagents: The this compound or other reagents may contain fluorescent impurities.- Use High-Purity Reagents: Ensure you are using high-quality, purified this compound.
Inconsistent or Patchy Staining Uneven Reagent Distribution: The this compound did not have uniform access to the target molecules.- Ensure Proper Mixing: Gently agitate the sample during incubation to ensure even distribution of the labeling solution. - Cell Permeabilization (if applicable): If targeting intracellular molecules, ensure that the permeabilization step was sufficient for the dye to enter the cells.
Cell Health: The cells are unhealthy or dying, leading to altered morphology and staining patterns.- Monitor Cell Viability: Use a viability stain to assess the health of your cells before and during the experiment. - Optimize Culture Conditions: Ensure that cells are maintained in a healthy state throughout the experimental process.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the spectral properties of this compound?

This compound is a bright, water-soluble fluorescent dye. Its key spectral properties are:

  • Excitation Maximum: ~550 nm[2]

  • Emission Maximum: ~570 nm[2]

  • Extinction Coefficient: ~150,000 cm⁻¹M⁻¹[2]

Q2: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[3][4][5] For short-term transport, it can be kept at room temperature for up to three weeks.[3][5] Avoid prolonged exposure to light.[3][5]

Click Chemistry Reaction

Q3: What are the optimal conditions for the TCO-tetrazine ligation reaction?

The inverse electron demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO) is a very fast and specific bioorthogonal reaction.[6]

  • pH: The reaction is efficient over a broad pH range, but optimal conditions are typically between pH 7.0 and 9.0.[1]

  • Temperature: The reaction proceeds readily at room temperature.

  • Catalyst: No catalyst is required.[6]

Q4: My TCO-tetrazine ligation is not working. What should I do?

Refer to the "Low or No Fluorescence Signal" section in the Troubleshooting Guide above. Key steps to check are the pH of your reaction buffer, the incubation time, and the integrity of your TCO-modified molecule and this compound.

Photobleaching Prevention

Q5: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise image quality and the quantitative nature of your data. While Sulfo-Cy3 is considered relatively photostable, all fluorophores will eventually photobleach with sufficient light exposure.[3][4]

Q6: Which antifade reagents are compatible with this compound?

Many commercial and homemade antifade reagents are effective for Cy3 dyes. These typically contain oxygen scavengers and triplet state quenchers.

Antifade Reagent TypeExamplesConsiderations
Commercial Mountants ProLong™ Gold, VECTASHIELD®, SlowFade™Offer optimized and tested formulations. Some may not be ideal for all cyanine (B1664457) dyes, so it is best to test a few.
Oxygen Scavengers Glucose Oxidase/Catalase (GOC), Pyranose OxidaseEnzymatic systems that remove dissolved oxygen, a key contributor to photobleaching.
Triplet State Quenchers Trolox, n-propyl gallate (NPG)Molecules that deactivate the reactive triplet state of the fluorophore, preventing photobleaching.

Q7: Can I use this compound for live-cell imaging?

Yes, this compound can be used for live-cell imaging. However, special considerations are necessary to minimize phototoxicity and photobleaching.

  • Use an oxygen scavenging system in your imaging medium.

  • Utilize the lowest possible excitation light intensity and exposure time.

  • Maintain a healthy cellular environment on the microscope stage (temperature, CO₂, humidity).

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol assumes your cells have been modified to express a TCO-containing molecule.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.

  • This compound Labeling:

    • Prepare a solution of this compound in a reaction buffer (e.g., PBS, pH 7.4) at the desired concentration (typically 1-10 µM).

    • Remove the blocking buffer and add the this compound solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slide at 4°C in the dark until imaging.

Protocol 2: Preparing an Oxygen Scavenging System for Live-Cell Imaging

This is an example of a commonly used glucose oxidase/catalase (GOC) oxygen scavenging system.

  • Prepare Stock Solutions:

    • Glucose Oxidase: 10 mg/mL in PBS

    • Catalase: 10 mg/mL in PBS

    • Glucose: 20% (w/v) in water

    • Store all stock solutions at -20°C in small aliquots.

  • Prepare Imaging Medium:

    • On the day of the experiment, prepare your desired live-cell imaging medium.

    • Just before imaging, add the following to your imaging medium:

      • Glucose to a final concentration of 0.5-1%

      • Glucose Oxidase to a final concentration of 0.5 U/mL

      • Catalase to a final concentration of 100 U/mL

  • Use Immediately:

    • Replace the medium on your cells with the freshly prepared oxygen-scavenging imaging medium.

    • Proceed with imaging.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow Start Problem: Weak or No Signal CheckLigation Check TCO-Tetrazine Ligation Conditions Start->CheckLigation CheckTarget Verify Target Expression Start->CheckTarget CheckImaging Optimize Imaging Parameters Start->CheckImaging CheckDye Assess Dye Integrity Start->CheckDye SolutionLigation Optimize pH, Time, Reagents CheckLigation->SolutionLigation SolutionTarget Use Signal Amplification CheckTarget->SolutionTarget SolutionImaging Reduce Laser Power, Use Antifade CheckImaging->SolutionImaging SolutionDye Use Fresh Dye Aliquot CheckDye->SolutionDye

Caption: A logical workflow for troubleshooting low or no signal with this compound.

References

Technical Support Center: Optimizing Sulfo-Cy3-Tetrazine & TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sulfo-Cy3-Tetrazine and trans-cyclooctene (B1233481) (TCO) ligation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for the this compound TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 5-fold molar excess of the tetrazine reagent.[1][2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1]

Q2: What are the recommended reaction buffers and pH for this reaction?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1][4] The reaction is typically performed in a pH range of 6.0 to 9.0.[1][4] When using NHS esters to introduce TCO or tetrazine moieties to proteins, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent side reactions with the buffer components.[1][2]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1][2] For some applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In certain cases, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1][2]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[5] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound TCO reaction.

Issue Potential Cause Recommended Solution
Low or No Reaction Incorrect Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1]Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 5-fold) of the tetrazine component is often beneficial.[1][3]
Degraded Reagents: Tetrazine and TCO reagents can degrade if not stored properly, especially due to moisture or repeated freeze-thaw cycles.Ensure that both the this compound and the TCO-modified molecule have been stored properly at -20°C in a dry, dark environment and have not expired.[3] Run a small-scale control reaction with fresh reagents to verify their activity.[3]
Suboptimal Reaction Buffer: The pH of the reaction buffer may be outside the optimal range, or the buffer may contain interfering substances.Ensure the pH of the reaction buffer is within the optimal range of 6.0-9.0.[1][4] Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester.[3]
High Background Signal Excess Unreacted Dye: Insufficient purification after the reaction can leave unreacted this compound, leading to high background fluorescence.Remove unreacted this compound using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) or dialysis.[3][6]
Non-specific Binding: The fluorescent dye may non-specifically bind to other molecules or surfaces.Reduce the incubation time and/or the concentration of the this compound to minimize non-specific binding.[3] Include appropriate blocking agents in your downstream applications if necessary.
Reagent Instability Hydrolysis of NHS ester (if applicable): If using an NHS ester to introduce the tetrazine or TCO, it can hydrolyze in the presence of water, rendering it inactive.Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6]
Tetrazine Degradation: The tetrazine ring can be susceptible to degradation in aqueous solutions, especially in the presence of nucleophiles like thiols.[7]Use freshly prepared solutions and consider the stability of the specific tetrazine derivative you are using.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound TCO reaction.

Table 1: Recommended Molar Ratios

Reactant in ExcessRecommended Molar ExcessNotes
This compound1.05 - 1.5 foldA good starting point for most applications.[1][2]
This compound1.5 - 5 foldMay be required for less concentrated samples or to drive the reaction to completion.[3]
This compound2 - 5 foldSpecifically mentioned for protein-protein conjugations.[2]

Table 2: Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 6.0 - 9.0The reaction is generally efficient across this range.[1][4]
Temperature Room Temperature (20-25°C)Sufficient for most reactions.[1][2]
4°CCan be used, but may require longer incubation times.[1]
37°C or 40°CCan be used to accelerate the reaction.[1][2]
Duration 10 - 60 minutesFor rapid reactions at room temperature.[1][6]
30 - 120 minutes or longerFor slower reactions or when working at 4°C.[1][6]

Experimental Protocols

Protocol 1: General Labeling of a TCO-containing Protein with this compound

This protocol provides a general guideline for the conjugation of a TCO-modified protein with this compound.

Materials:

  • TCO-functionalized Protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add the desired molar excess (e.g., 1.5 to 5-fold) of the this compound stock solution to the TCO-containing protein solution.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[1] Protect the reaction from light to prevent photobleaching of the Cy3 dye.

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

Visualizations

G cluster_reaction This compound TCO Reaction Tetrazine This compound Cycloaddition [4+2] Inverse Electron Demand Diels-Alder Tetrazine->Cycloaddition TCO TCO-modified Molecule TCO->Cycloaddition Conjugate Stable Dihydropyridazine Conjugate Cycloaddition->Conjugate Nitrogen N₂ Gas Cycloaddition->Nitrogen Retro-Diels-Alder (releases N₂)

Caption: Reaction mechanism of this compound with a TCO-modified molecule.

G start Start reagent_prep Prepare TCO-Molecule and this compound Stock start->reagent_prep reaction_mix Mix Reactants at Desired Molar Ratio reagent_prep->reaction_mix incubation Incubate at RT (30-60 min) reaction_mix->incubation purification Purify Conjugate (Size-Exclusion Chromatography) incubation->purification analysis Analyze Product (e.g., Spectroscopy) purification->analysis end End analysis->end

Caption: General experimental workflow for the this compound TCO reaction.

G start Low or No Reaction check_ratio Is Molar Ratio Optimized? start->check_ratio optimize_ratio Optimize Molar Ratio (1.05-5x Tetrazine Excess) check_ratio->optimize_ratio No check_reagents Are Reagents Fresh and Properly Stored? check_ratio->check_reagents Yes optimize_ratio->start use_fresh Use Fresh Reagents check_reagents->use_fresh No check_buffer Is Buffer pH 6.0-9.0 and Amine-Free (if needed)? check_reagents->check_buffer Yes use_fresh->start adjust_buffer Adjust Buffer pH and/or Exchange Buffer check_buffer->adjust_buffer No success Reaction Successful check_buffer->success Yes adjust_buffer->start

Caption: Troubleshooting decision tree for low or no reaction efficiency.

References

How to address high background fluorescence in Sulfo-Cy3-Tetrazine imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3-Tetrazine imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on mitigating high background fluorescence.

Troubleshooting High Background Fluorescence

High background fluorescence is a common issue in imaging experiments that can obscure specific signals and reduce the signal-to-noise ratio. The following guide provides a systematic approach to identifying and addressing the root causes of high background when using this compound probes.

Visual Troubleshooting Guide

This decision tree outlines a step-by-step process to diagnose and resolve high background fluorescence.

TroubleshootingWorkflow start High Background Observed control_check Analyze Controls: - Unstained Sample - No Primary Antibody Control - Isotype Control start->control_check autofluorescence High background in unstained sample? control_check->autofluorescence Evaluate nonspecific_secondary High background in 'no primary' control? autofluorescence->nonspecific_secondary No solve_autofluorescence Address Autofluorescence: - Use spectral unmixing - Photobleach before labeling - Use autofluorescence quenching reagents - Switch to a longer wavelength dye autofluorescence->solve_autofluorescence Yes nonspecific_primary High background in isotype control? nonspecific_secondary->nonspecific_primary No solve_secondary Optimize Secondary Antibody: - Titrate secondary antibody concentration - Use pre-adsorbed secondary antibodies - Change blocking buffer nonspecific_secondary->solve_secondary Yes probe_issue Background in all stained samples? nonspecific_primary->probe_issue No solve_primary Optimize Primary Antibody: - Titrate primary antibody concentration - Validate antibody specificity - Optimize incubation time/temperature nonspecific_primary->solve_primary Yes solve_probe Optimize Probe & Staining Protocol: - Titrate this compound concentration - Increase washing steps (duration/number) - Optimize blocking buffer and time - Use a fluorogenic probe with a high turn-on ratio probe_issue->solve_probe Yes solution Problem Resolved solve_autofluorescence->solution solve_secondary->solution solve_primary->solution solve_probe->solution

A decision tree for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence in this compound imaging can stem from several sources:

  • Non-specific Binding of the Probe: The this compound molecule may bind to cellular components other than the intended target. This can be due to hydrophobic interactions or charge-based interactions. The PEG linker in some probes helps reduce non-specific binding.[1]

  • Excess Unbound Probe: Insufficient washing after incubation with the this compound probe can leave a high concentration of unbound molecules in the sample, contributing to background fluorescence.[2]

  • Autofluorescence: Many biological samples, such as certain tissues and cells, naturally fluoresce. This autofluorescence can be particularly strong in the green and red channels, potentially overlapping with the Cy3 signal.[2][3] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[3]

  • Suboptimal Probe Concentration: Using too high a concentration of the this compound probe can lead to increased non-specific binding and higher background.[3][4]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues can lead to the probe binding indiscriminately.[4]

Q2: How can I reduce non-specific binding of the this compound probe?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.[2][3]

  • Thorough Washing: Increase the number and duration of washing steps after probe incubation to effectively remove unbound molecules.[1][4] Using a mild detergent like Tween-20 in the wash buffer can also help.

  • Effective Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites before adding the probe. The choice of blocking agent can be critical.[4]

Q3: What is the best blocking buffer to use for this compound imaging?

The optimal blocking buffer can be application-dependent. Here are some common options and their considerations:

  • Bovine Serum Albumin (BSA): A commonly used blocking agent, typically at a concentration of 1-5% in PBS. It is important to use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies.[5]

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) at a 5-10% concentration can be very effective at blocking non-specific antibody binding.[5]

  • Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can reduce background from various sources. Some are specifically designed to block non-specific binding of cyanine (B1664457) dyes.[6]

Blocking Agent Typical Concentration Considerations
Bovine Serum Albumin (BSA)1-5% in PBS-TUse IgG-free BSA to prevent cross-reactivity with secondary antibodies.[5]
Normal Goat Serum5-10% in PBS-TUse when the secondary antibody is raised in goat.[5]
Normal Donkey Serum5-10% in PBS-TUse when the secondary antibody is raised in donkey.[7]
Fish Gelatin0.1-0.5% in PBS-TCan be an alternative to BSA, especially if BSA causes background issues.
Commercial BuffersVariesFormulated to reduce background from multiple sources, some specifically for cyanine dyes.[6]

PBS-T: Phosphate-Buffered Saline with Tween-20 (typically 0.05-0.1%)

Q4: How does the fluorogenic nature of tetrazine probes help in reducing background?

Many tetrazine-based fluorescent probes are "fluorogenic," meaning their fluorescence is quenched (turned off) until they react with their target (e.g., a trans-cyclooctene (B1233481) or TCO).[8] This property is highly advantageous for reducing background from unbound probes. The tetrazine moiety quenches the fluorescence of the nearby Cy3 dye.[8] Upon the bioorthogonal click reaction, the tetrazine is consumed, and the fluorescence is "turned on," leading to a high signal-to-noise ratio.[8] Probes with a higher "turn-on" ratio (the fold increase in fluorescence upon reaction) will generally provide lower background.[9]

Fluorogenic Probe Design Strategy Typical Turn-On Ratio Reference
Close Proximity QuenchingUp to 95-fold[9]
Through-Bond Energy Transfer (TBET)High, dependent on linker[1]
Difluoroboronated Tetrazine (Tz-BFs)Up to 582-fold
Pyrazole Adduct FormationUp to 3184-fold[10]
Q5: What are the recommended washing procedures to minimize background?

Thorough washing is crucial for removing unbound this compound. Here are some best practices:

  • Increase the Number of Washes: Perform at least 3-5 wash steps after probe incubation.[11]

  • Increase the Duration of Washes: Each wash should be for at least 5-10 minutes with gentle agitation.[11]

  • Use an Adequate Volume of Wash Buffer: Ensure the sample is completely submerged in a generous volume of wash buffer.

  • Incorporate a Mild Detergent: Adding a non-ionic detergent like 0.05-0.1% Tween-20 to the wash buffer can help reduce non-specific binding.

Experimental Protocols

The following are generalized protocols for live-cell and fixed-cell imaging with this compound. Optimization of concentrations, incubation times, and washing steps is highly recommended for each specific application.

Protocol 1: Live-Cell Imaging with this compound

This protocol is designed for labeling live cells that have been engineered to express a target with a corresponding click chemistry handle (e.g., TCO).

Materials:

  • Live cells expressing the TCO-tagged target protein

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the probe to the desired final concentration in pre-warmed live-cell imaging medium. A typical starting concentration is 1-10 µM.

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).

LiveCellWorkflow A 1. Prepare TCO-expressing cells B 2. Dilute this compound in imaging medium A->B C 3. Incubate cells with probe (15-60 min, 37°C) B->C D 4. Wash cells 2-3 times with warm medium C->D E 5. Image cells D->E

Workflow for live-cell imaging with this compound.
Protocol 2: Fixed-Cell Immunofluorescence with this compound

This protocol describes the labeling of a target protein in fixed cells using an antibody conjugated to a click chemistry handle (e.g., TCO), followed by reaction with this compound.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody

  • Secondary antibody conjugated with TCO

  • This compound

  • PBS

  • Mounting medium with DAPI

Procedure:

  • Fixation: Wash cells briefly with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Wash cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the TCO-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 6.

  • This compound Labeling: Dilute this compound to 1-5 µM in PBS and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by a final wash in PBS.

  • Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.

FixedCellWorkflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_final Final Steps A 1. Fixation (PFA) B 2. Permeabilization (Triton X-100) A->B C 3. Blocking (BSA/Serum) B->C D 4. Primary Antibody Incubation C->D E 5. TCO-Secondary Antibody Incubation D->E F 6. This compound Incubation E->F G 7. Washing F->G H 8. Mounting G->H I 9. Imaging H->I

Workflow for fixed-cell immunofluorescence with this compound.

References

Sulfo-Cy3-Tetrazine aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Sulfo-Cy3-Tetrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It contains a tetrazine moiety that allows for rapid and specific covalent bond formation with trans-cyclooctene (B1233481) (TCO) functionalized molecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[2][3] This reaction is exceptionally fast and occurs efficiently at physiological conditions without the need for a catalyst.[3] Its high water solubility, brightness, and photostability make it a valuable tool for labeling and imaging biomolecules in aqueous environments.[1][2]

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~568 nm[1]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[3]
Quantum Yield~0.1[4]

Q3: How should this compound be stored?

For long-term stability, this compound should be stored at -20°C in the dark and protected from moisture.[5][6] It can be shipped at ambient temperature for short periods (up to 3 weeks).[2]

Troubleshooting Guide: Aggregation Issues

Aggregation of cyanine dyes like this compound is a common issue that can lead to decreased fluorescence (quenching), shifts in spectral properties, and precipitation, ultimately impacting experimental results.

Problem: I am observing a decrease in fluorescence intensity and/or a shift in the absorption spectrum of my this compound solution.

This is a strong indication of dye aggregation. Cyanine dyes can form H-aggregates (resulting in a blue-shifted absorption) or J-aggregates (resulting in a red-shifted absorption), both of which can lead to fluorescence quenching.[7][8]

dot

Caption: Troubleshooting workflow for this compound aggregation.

Solutions to Mitigate Aggregation
SolutionRecommendationRationale
Dilution Decrease the concentration of the this compound stock solution.Aggregation is a concentration-dependent phenomenon. Dilution shifts the equilibrium away from aggregates towards the monomeric, fluorescent form.
Addition of Organic Co-solvents Add a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the aqueous buffer. A final concentration of 5-10% DMSO can be a good starting point.Organic co-solvents can disrupt the hydrophobic interactions that drive the aggregation of cyanine dyes. However, be mindful that high concentrations of DMSO can also induce aggregation of certain biomolecules.[9]
Buffer Modification If possible, reduce the ionic strength of the buffer. High salt concentrations can promote aggregation of some cyanine dyes.[10]Electrostatic interactions play a role in dye aggregation. Reducing the salt concentration can decrease these interactions.
Use of Additives Introduce a non-ionic surfactant, such as Tween-20 or Triton X-100, at a concentration below its critical micelle concentration (CMC). A starting concentration of 0.01-0.1% can be tested.Surfactants can help to solubilize the dye and prevent the formation of aggregates.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions to Minimize Aggregation
  • Reagent Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Solubilization : For a stock solution, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Aqueous Dilution : For labeling reactions in aqueous buffers (e.g., PBS), add the organic stock solution to the aqueous buffer dropwise while gently vortexing. Avoid adding the aqueous buffer directly to the organic stock. The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible (ideally ≤10%) to avoid potential effects on the biomolecule of interest.

  • Storage : Store the organic stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Aggregation using UV-Visible Spectroscopy
  • Prepare a Concentration Series : Prepare a series of dilutions of this compound in the desired experimental buffer (e.g., PBS) ranging from low micromolar to the intended working concentration.

  • Acquire Absorbance Spectra : Measure the absorbance spectrum for each concentration using a UV-Visible spectrophotometer.

  • Analyze the Spectra :

    • Monomeric Dye : At low concentrations, a primary absorption peak around 554 nm should be observed.

    • H-Aggregates : If a new peak or shoulder appears at a shorter wavelength (blue-shift) as the concentration increases, this indicates the formation of H-aggregates.

    • J-Aggregates : If a new, sharp peak appears at a longer wavelength (red-shift) with increasing concentration, this is characteristic of J-aggregate formation.[11]

  • Plot Absorbance vs. Concentration : Plot the absorbance at the monomeric peak (e.g., 554 nm) against the concentration. A deviation from the linear relationship predicted by the Beer-Lambert law is indicative of aggregation.

dot

Aggregation_Assessment_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Concentration Series of this compound B Acquire UV-Vis Absorbance Spectra A->B C Analyze Spectral Shifts B->C D Plot Absorbance vs. Concentration B->D E Check for Deviation from Beer-Lambert Law C->E D->E F Aggregation Present E->F Deviation G No Significant Aggregation E->G Linear

Caption: Workflow for assessing this compound aggregation.

Signaling Pathways and Logical Relationships

The aggregation of cyanine dyes is primarily a physical process driven by intermolecular forces, rather than a defined signaling pathway. The following diagram illustrates the equilibrium between the monomeric and aggregated states and the factors that influence this equilibrium.

dot

Aggregation_Equilibrium cluster_states Dye States Monomer Monomeric this compound (Fluorescent) Aggregate Aggregated this compound (Quenched/Shifted Spectrum) Monomer->Aggregate Aggregation Aggregate->Monomer Disaggregation Concentration Increased Concentration Solvent Aqueous Environment Ionic_Strength High Ionic Strength Dilution Dilution Organic_Solvent Organic Co-solvents Surfactants Surfactants

Caption: Factors influencing the aggregation state of this compound.

References

Inefficient IEDDA reaction with Sulfo-Cy3-Tetrazine troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions involving Sulfo-Cy3-Tetrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during IEDDA reactions with this compound and a trans-cyclooctene (B1233481) (TCO) modified biomolecule.

Q1: Why am I observing low or no fluorescence signal after my IEDDA reaction?

Answer:

Low or no fluorescence signal, indicating poor reaction efficiency, is a common issue that can stem from several factors related to your reagents' integrity and the reaction conditions. The problem often lies with either the tetrazine or the TCO-modified component.

Troubleshooting Checklist:

  • Verify the Reactivity of this compound:

    • Storage: Ensure the reagent was stored correctly at -20°C in the dark and desiccated.[1] Improper storage can lead to degradation.

    • Stability in Solution: Tetrazine stability is inversely correlated with its reactivity.[2][3] While methyltetrazines (used in this product) have good stability at physiological pH, prolonged incubation in aqueous buffers, especially at basic pH (>8), can cause degradation.[1][4] Prepare fresh solutions in an appropriate solvent like DMSO or DMF immediately before use.[5][6]

  • Assess the Integrity and Reactivity of the TCO-Modified Molecule:

    • Isomerization: The trans-cyclooctene (TCO) is highly strained and can isomerize to its more stable but significantly less reactive cis-conformer (CCO).[2][7][8] This is a primary cause of reaction failure.

      • Causes of Isomerization: Exposure to light (photosensitive), acidic conditions, and the presence of thiols or copper ions can catalyze this isomerization.[2][3][7][9]

      • Action: Protect TCO-containing reagents from light. Avoid buffers containing reducing agents like DTT or β-mercaptoethanol if possible. Ensure buffers are free from contaminating copper ions.

    • Quality of TCO-conjugation: If you prepared the TCO-modified biomolecule yourself (e.g., via TCO-NHS ester), ensure the initial conjugation was successful. Inefficient labeling of your primary biomolecule will naturally lead to a poor final signal.

  • Review Reaction Conditions:

    • Molar Ratio: Ensure you are using an appropriate molar excess of one reactant. For labeling a TCO-protein with the tetrazine-dye, using a 5- to 10-fold molar excess of the tetrazine is a common starting point.

    • Solvent: IEDDA reactions are generally accelerated in protic, polar solvents like water or PBS.[10]

    • pH: The reaction is typically performed in buffers with a pH range of 6-9.[11] While methyltetrazines are stable at physiological pH, extreme pH values should be avoided.[1] Some tetrazine-dienophile pairs show accelerated kinetics at slightly acidic pH.[12]

    • Temperature: Reactions are typically run at room temperature or 37°C.[6][13]

G cluster_start Start: Low/No Signal cluster_tetrazine Step 1: Check Tetrazine cluster_tco Step 2: Check TCO Molecule cluster_reaction Step 3: Review Reaction Conditions cluster_end Outcome start Low or No Fluorescence Signal check_tz_storage Verify this compound Storage & Handling (-20°C, Dark, Desiccated) start->check_tz_storage check_tz_freshness Use Freshly Prepared Tetrazine Solution check_tz_storage->check_tz_freshness check_tco_quality Confirm Quality of TCO-conjugated Molecule check_tz_freshness->check_tco_quality check_tco_storage Verify TCO Storage (Protect from Light, Acid, Thiols) check_tco_quality->check_tco_storage check_isomerization Consider TCO -> CCO Isomerization check_tco_storage->check_isomerization check_params Optimize Molar Ratio, Incubation Time, & Temperature check_isomerization->check_params check_buffer Check Buffer pH (6-9) & Composition (Avoid Amines/Thiols) check_params->check_buffer end_ok Successful Reaction check_buffer->end_ok If issues persist, consider QC of starting materials G Tz Tetrazine (Sulfo-Cy3) intermediate [4+2] Cycloaddition (Rate-Determining Step) Tz->intermediate plus1 + TCO TCO (on Biomolecule) TCO->intermediate bicyclic Unstable Bicyclic Intermediate intermediate->bicyclic retro Retro-Diels-Alder bicyclic->retro product Stable Dihydropyridazine (Conjugate) retro->product N2 N₂ (gas) retro->N2 plus2 + G Ab Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.0) Step1 Step 1: TCO Conjugation (RT, 1 hour) Ab->Step1 TCO_NHS TCO-NHS Ester (10-20x Molar Excess) TCO_NHS->Step1 Purify1 Purification (Spin Desalting Column) Step1->Purify1 Ab_TCO TCO-Labeled Antibody Purify1->Ab_TCO Step2 Step 2: IEDDA Ligation (RT, 30-60 min, Dark) Ab_TCO->Step2 Tetrazine This compound (5-10x Molar Excess) Tetrazine->Step2 Purify2 Purification (Spin Desalting Column) Step2->Purify2 Final_Product Final Labeled Antibody (Ab-Cy3) Purify2->Final_Product

References

Quenching autofluorescence in Sulfo-Cy3-Tetrazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of autofluorescence in Sulfo-Cy3-Tetrazine experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound experiments?

A1: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by a light source. This intrinsic fluorescence can originate from various endogenous molecules like collagen, elastin, flavins, and lipofuscin. In the context of your this compound experiments, autofluorescence can create a high background signal, which may obscure the specific fluorescence from your Sulfo-Cy3 probe. This interference reduces the signal-to-noise ratio, making it difficult to accurately detect and quantify your target molecules.

Q2: I am observing a weak fluorescent signal from my this compound probe even in the absence of significant autofluorescence. What could be the cause?

A2: The tetrazine moiety in your this compound probe, while essential for the bioorthogonal click chemistry reaction, can also act as a quencher of the Cy3 fluorophore. This quenching effect can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and Through-Bond Energy Transfer (TBET). The efficiency of this quenching is influenced by the proximity and orientation of the tetrazine and Cy3, which is determined by the linker connecting them. Therefore, a certain level of intramolecular quenching is inherent to the probe's design, leading to a lower initial fluorescence intensity compared to the unconjugated Sulfo-Cy3 fluorophore. Upon successful click reaction with a dienophile, this quenching is often relieved, resulting in a "turn-on" fluorescent signal.

Q3: Are there chemical quenchers available to reduce autofluorescence?

A3: Yes, several chemical reagents can be used to quench autofluorescence. Common options include Sudan Black B, copper sulfate, and sodium borohydride (B1222165). Additionally, several commercial kits, such as TrueBlack® and TrueVIEW™, are available and have been formulated to reduce autofluorescence from various sources with broad fluorophore compatibility.[1][2][3][4][5][6]

Q4: Will these chemical quenchers affect the fluorescence of my this compound probe?

A4: It is possible that some chemical quenchers may also reduce the signal from your this compound probe. For instance, higher concentrations of Sudan Black B have been shown to quench the fluorescence of Cy3.[7] Commercial kits are generally designed to have minimal effect on the signal from common fluorophores, including cyanine (B1664457) dyes.[1][2] However, it is always recommended to perform a pilot experiment to assess the compatibility of the chosen quencher with your specific probe and experimental conditions.

Q5: When should I apply the autofluorescence quenching step in my experimental workflow?

A5: The autofluorescence quenching step is typically performed after fixation and permeabilization of your sample but before the incubation with your this compound probe. This sequence helps to minimize any potential quenching effect of the reagent on your fluorescent probe. However, some protocols and commercial kits offer the flexibility of post-staining quenching. Always refer to the specific protocol for the chosen quenching method.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments related to autofluorescence and provides potential solutions.

Problem 1: High background fluorescence obscuring the Sulfo-Cy3 signal.

Possible Cause Suggested Solution
Endogenous Autofluorescence Treat samples with an autofluorescence quenching agent such as Sudan Black B, copper sulfate, or a commercial kit like TrueBlack® or TrueVIEW™.[1][2][3][4][5][6] Always optimize the quencher concentration and incubation time to maximize background reduction while minimizing the impact on the Sulfo-Cy3 signal.
Fixation-Induced Autofluorescence If using aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), consider reducing the fixation time or concentration. Alternatively, treat the samples with sodium borohydride after fixation to reduce aldehyde-induced fluorescence.[8][9]
Non-specific Binding of the Probe Ensure adequate blocking of your sample before applying the this compound probe. Use a blocking buffer appropriate for your sample type. Increase the number and duration of wash steps after probe incubation.
Impure Probe Ensure the this compound probe is of high purity. Impurities can contribute to background fluorescence.

Problem 2: Weak or no Sulfo-Cy3 signal.

Possible Cause Suggested Solution
Intramolecular Quenching by Tetrazine This is an inherent property of the probe. The fluorescence will increase upon successful click reaction. Ensure your dienophile is present and the reaction conditions are optimal.
Quenching by Autofluorescence Reagent The chosen quenching agent may be partially quenching your Sulfo-Cy3 signal. Reduce the concentration or incubation time of the quencher. Consider trying a different quenching agent that is known to be more compatible with cyanine dyes.
Photobleaching Minimize the exposure of your sample to excitation light before imaging. Use an anti-fade mounting medium.
Inefficient Click Reaction Verify the reactivity of your dienophile and the reaction conditions (e.g., pH, temperature, time). Ensure the this compound and dienophile are used at appropriate concentrations.
Low Target Abundance If the target molecule is in low abundance, consider using a signal amplification strategy.

Quantitative Data on Autofluorescence Quenchers

The following table summarizes the reported efficiency of various autofluorescence quenching methods. Note that the effectiveness can vary depending on the tissue type, fixation method, and the specific fluorophore used.

Quenching AgentReported Quenching EfficiencyCompatibility with Cyanine Dyes (e.g., Cy3)Reference(s)
Sudan Black B 65-95% reduction in autofluorescence.Generally compatible, but higher concentrations (>1%) can significantly reduce Cy3 signal.[7]
Copper Sulfate Effective in reducing autofluorescence, particularly from lipofuscin.Generally compatible.[6][10]
Sodium Borohydride Effective for aldehyde-induced autofluorescence.Generally compatible; can reduce rhodamine and cyanine dyes, but fluorescence can be recovered upon oxidation.[8][9][11]
TrueBlack® Effectively quenches lipofuscin autofluorescence with minimal background.Reduces autofluorescence in the Cy3 channel.[2]
TrueVIEW™ Reduces autofluorescence from aldehyde fixation, collagen, and elastin.Compatible with a wide range of fluorophores, including cyanine dyes.[1][3][4][5]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Quenching Autofluorescence

  • Prepare a 0.1% (w/v) Sudan Black B (SBB) solution in 70% ethanol (B145695). Stir for at least 30 minutes and filter through a 0.2 µm filter.

  • Perform fixation and permeabilization of your samples as per your standard protocol.

  • Wash the samples with PBS.

  • Incubate the samples in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.

  • Wash the samples extensively with 70% ethanol to remove excess SBB.

  • Wash the samples three times with PBS.

  • Proceed with your blocking and this compound incubation steps.

Protocol 2: Copper Sulfate Treatment for Quenching Autofluorescence

  • Prepare a 10 mM Copper Sulfate (CuSO₄) solution in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Perform fixation and permeabilization of your samples.

  • Wash the samples with PBS.

  • Incubate the samples in the CuSO₄ solution for 10-60 minutes at room temperature.

  • Wash the samples extensively with PBS to remove residual copper sulfate.

  • Proceed with your blocking and this compound incubation steps.

Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Perform fixation with an aldehyde-based fixative.

  • Wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reducing agent and should be handled with care.

  • Incubate the samples in the NaBH₄ solution for 15-30 minutes at room temperature.

  • Wash the samples three times with PBS.

  • Proceed with your permeabilization, blocking, and this compound incubation steps.

Visual Guides

Signaling Pathways and Experimental Workflows

Tetrazine_Quenching_Mechanism cluster_SulfoCy3Tetrazine This compound Probe cluster_Excitation Excitation cluster_Deactivation Deactivation Pathways SulfoCy3 Sulfo-Cy3 (Fluorophore) Linker Linker SulfoCy3->Linker ExcitedCy3 Excited Sulfo-Cy3 Tetrazine Tetrazine (Quencher) Linker->Tetrazine Light Excitation Light Light->SulfoCy3 Absorption Fluorescence Fluorescence (Desired Signal) ExcitedCy3->Fluorescence Emission Quenching Quenching (FRET/PET/TBET) ExcitedCy3->Quenching Energy Transfer Quenching->Tetrazine

Caption: Intramolecular quenching mechanism of this compound.

Autofluorescence_Quenching_Workflow Start Start: Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Quenching Autofluorescence Quenching (e.g., Sudan Black B, CuSO4) Permeabilization->Quenching Blocking Blocking Quenching->Blocking Probe_Incubation This compound Incubation Blocking->Probe_Incubation Washing Washing Probe_Incubation->Washing Click_Reaction Click Reaction with Dienophile Washing->Click_Reaction Final_Washes Final Washes Click_Reaction->Final_Washes Mounting_Imaging Mounting and Imaging Final_Washes->Mounting_Imaging Troubleshooting_Decision_Tree Start Low Signal-to-Noise Ratio? High_Background High Background? Start->High_Background Yes Weak_Signal Weak Signal? Start->Weak_Signal No Implement_Quenching Implement/Optimize Autofluorescence Quenching High_Background->Implement_Quenching Yes Optimize_Blocking_Washing Optimize Blocking and Washing Steps High_Background->Optimize_Blocking_Washing No Implement_Quenching->Weak_Signal Optimize_Blocking_Washing->Weak_Signal Check_Click_Reaction Verify Click Reaction Efficiency Weak_Signal->Check_Click_Reaction Yes End Problem Solved Weak_Signal->End No Reduce_Quencher Reduce Quencher Concentration/ Change Quencher Check_Click_Reaction->Reduce_Quencher Consider_Signal_Amp Consider Signal Amplification Reduce_Quencher->Consider_Signal_Amp Consider_Signal_Amp->End

References

Validation & Comparative

A Comparative Guide to the Photostability of Sulfo-Cy3-Tetrazine and Cy5-Tetrazine for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy3-Tetrazine and Cy5-Tetrazine

This compound and Cy5-Tetrazine are indispensable tools in modern biological research. They combine the spectral properties of the well-established cyanine (B1664457) dyes, Cy3 and Cy5, with the bioorthogonal reactivity of tetrazine. This allows for the specific labeling of biomolecules functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and occurs with high specificity in complex biological environments, making it ideal for live-cell imaging and super-resolution microscopy.[1][2][3][4]

A critical parameter for any fluorescent probe is its photostability—the ability to resist photobleaching or the irreversible loss of fluorescence upon exposure to excitation light.[5][6] Higher photostability enables longer imaging times, which is crucial for tracking dynamic cellular processes and for quantitative imaging applications where signal loss can compromise data integrity.[5]

Comparative Photostability: A Qualitative Overview

Based on the available literature for the parent cyanine dyes, a qualitative comparison of the photostability of this compound and Cy5-Tetrazine can be inferred. It is a generally accepted principle that the photostability of a fluorophore is influenced by its chemical structure, the local environment, and the intensity of the excitation light.[7][8]

Table 1: Qualitative Comparison of this compound and Cy5-Tetrazine Properties

FeatureThis compoundCy5-Tetrazine
Parent Dye Cy3Cy5
General Photostability Generally considered more photostable than Cy5, especially in aqueous media.[4][9][10]Generally more susceptible to photobleaching than Cy3.[11][12]
Sulfonation The "sulfo" group enhances water solubility, which can reduce aggregation and potentially improve photostability in aqueous buffers.[9]Typically non-sulfonated, which may lead to aggregation in aqueous environments without organic co-solvents.
Tetrazine Quenching The tetrazine moiety can quench the fluorescence of the Cy3 dye prior to reaction with a dienophile. This effect is often more pronounced for shorter-wavelength dyes.[2]The tetrazine moiety also quenches the Cy5 fluorescence, a phenomenon that is exploited for fluorogenic "turn-on" probes.[2][4]
Spectral Range Excitation/Emission in the green-yellow region of the spectrum (~550 nm / ~570 nm).Excitation/Emission in the red to far-red region of the spectrum (~650 nm / ~670 nm).
Applications Ideal for applications requiring high photostability and where green-yellow fluorescence is suitable.Preferred for applications requiring far-red fluorescence to minimize cellular autofluorescence and for in vivo imaging.[13]

Experimental Protocol for Quantitative Photostability Comparison

To obtain a definitive quantitative comparison of the photostability of this compound and Cy5-Tetrazine, a direct experimental evaluation is recommended.[13] The following protocol outlines a method for measuring and comparing the photobleaching rates of these two fluorophores under identical conditions.

Objective: To determine the photobleaching half-life (t½) of this compound and Cy5-Tetrazine.

Materials:

  • This compound and Cy5-Tetrazine

  • A TCO-functionalized biomolecule (e.g., TCO-lysine or a TCO-labeled antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Cy5-Tetrazine in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of the TCO-functionalized biomolecule in PBS.

    • React each tetrazine dye with an excess of the TCO-functionalized biomolecule in separate tubes to ensure complete consumption of the tetrazine. This step is crucial to eliminate the quenching effect of the unreacted tetrazine.

    • Purify the labeled biomolecules to remove unreacted dye.

    • Prepare solutions of the purified, labeled biomolecules in PBS at a standardized concentration (e.g., 1 µM).

    • Immobilize the labeled biomolecules on a microscope slide to prevent diffusion during imaging. This can be achieved through various surface chemistry techniques.

  • Instrumentation Setup:

    • Set the excitation wavelength and intensity for each fluorophore. For Sulfo-Cy3, use an excitation source around 550 nm, and for Cy5, use a source around 650 nm.

    • Crucially, the excitation power density (in W/cm²) should be kept consistent between the two fluorophores to ensure a fair comparison. [13]

    • Set the camera acquisition parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.

  • Data Acquisition:

    • Focus on a region of the immobilized fluorophores.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 20% of the initial intensity.[7]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) against time.

    • Fit the resulting photobleaching curve to a single exponential decay function: I(t)/I₀ = e^(-kt), where 'k' is the photobleaching rate constant.[7]

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k.[7]

Table 2: Data Summary for Photostability Analysis

FluorophorePhotobleaching Rate Constant (k)Photobleaching Half-life (t½)
This compound [Experimental Value][Experimental Value]
Cy5-Tetrazine [Experimental Value][Experimental Value]

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for labeling and imaging live cells using tetrazine-functionalized dyes.

Live_Cell_Labeling_Workflow cluster_prep Cell Preparation and Targeting cluster_labeling Bioorthogonal Labeling cluster_imaging Fluorescence Imaging cell_culture Culture live cells expressing a target protein tco_modification Introduce a TCO-modified targeting molecule (e.g., TCO-antibody, TCO-ligand) cell_culture->tco_modification incubation1 Incubate cells with the TCO-molecule for target binding tco_modification->incubation1 wash1 Wash to remove unbound TCO-molecule incubation1->wash1 tetrazine_dye Add this compound or Cy5-Tetrazine wash1->tetrazine_dye incubation2 Incubate for iEDDA reaction tetrazine_dye->incubation2 wash2 Wash to remove unbound tetrazine dye incubation2->wash2 microscopy Image cells using fluorescence microscopy wash2->microscopy data_analysis Analyze images for localization and dynamics microscopy->data_analysis

Live-cell labeling workflow using tetrazine dyes.

Conclusion

The choice between this compound and Cy5-Tetrazine will depend on the specific requirements of the experiment. This compound is likely the more photostable option, making it suitable for long-term imaging studies. Conversely, Cy5-Tetrazine offers the advantage of far-red fluorescence, which is beneficial for reducing autofluorescence and for deep-tissue imaging. For applications where photostability is paramount, it is highly recommended that researchers perform a direct comparative experiment using the protocol outlined in this guide to make an informed decision based on their specific experimental conditions.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy3-Tetrazine and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the success of applications ranging from cellular imaging to in vivo tracking of therapeutic agents. Cyanine (B1664457) dyes, with their bright fluorescence and tunable spectral properties, are a cornerstone of modern bio-conjugation techniques. Among these, tetrazine-modified cyanine dyes have gained prominence for their utility in bioorthogonal chemistry, enabling the precise labeling of biomolecules. This guide provides an objective comparison of the fluorescence quantum yield of Sulfo-Cy3-Tetrazine with other relevant cyanine dyes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield translates to a brighter signal, which is often a decisive factor in sensitive applications. The following table summarizes the quantum yield of this compound and other comparable cyanine dyes. It is important to note that the quantum yield of cyanine dyes can be influenced by their local environment, including solvent, viscosity, and conjugation to biomolecules.

DyeQuantum Yield (Φ)Solvent/ConditionSource(s)
This compound 0.1Aqueous Buffer[1]
Cy3~0.04Aqueous Solution[2]
Cy3 (conjugated to DNA)0.15 - 0.4Aqueous Buffer[2]
Cy3B0.67 - 0.85Aqueous Solution[2]
Cy5-Tetrazine0.2 - 0.27Not specified[3][4]
Sulfo-Cy5-Tetrazine0.28Not specified[5]
Cy5.5-Tetrazine0.2Not specified[6]
Cy7-Tetrazine0.3DMSO[7]

Note: The quantum yield values presented are compiled from various sources and may have been determined under different experimental conditions. For direct comparison, it is recommended to measure the quantum yields of the dyes of interest side-by-side using a standardized protocol.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method is a widely used and accessible technique for determining the relative fluorescence quantum yield of a sample with respect to a well-characterized standard with a known quantum yield.[8][9]

Principle

The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) by measuring their absorbance and fluorescence emission under identical conditions. The relationship is described by the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

If the same solvent is used for both the sample and the standard, the ratio of the refractive indices is 1.

Materials
  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol (B145695), Φ ≈ 0.95)

  • Sample of unknown quantum yield (e.g., this compound)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes, or ethanol for non-polar dyes)

Procedure
  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.

    • Perform a linear regression for each data set to obtain the slope (gradient).

    • Calculate the quantum yield of the sample using the formula mentioned in the principle section.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of tetrazine-modified cyanine dyes.

experimental_workflow cluster_preparation Biomolecule Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Quantum Yield Measurement Biomolecule Biomolecule of Interest (e.g., Antibody, Oligonucleotide) Modification Modification with Trans-Cyclooctene (TCO) Biomolecule->Modification Purification1 Purification of TCO-modified Biomolecule Modification->Purification1 Incubation Incubation with TCO-modified Biomolecule Purification1->Incubation Dye This compound Dye->Incubation Labeled_Biomolecule Fluorescently Labeled Biomolecule Incubation->Labeled_Biomolecule Purification2 Purification of Labeled Biomolecule Labeled_Biomolecule->Purification2 Absorbance Measure Absorbance (UV-Vis) Purification2->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Purification2->Fluorescence Calculation Calculate Quantum Yield Absorbance->Calculation Fluorescence->Calculation

Caption: Experimental workflow for labeling a biomolecule with this compound and subsequent quantum yield determination.

signaling_pathway cluster_quenching Quenched State cluster_reaction Bioorthogonal Reaction cluster_fluorescence Fluorescent State Tetrazine Tetrazine Moiety Cyanine_Quenched Cyanine Fluorophore (Low Fluorescence) Tetrazine->Cyanine_Quenched Quenching (e.g., FRET, PET) Reaction Inverse Electron Demand Diels-Alder Cycloaddition Tetrazine->Reaction TCO Trans-Cyclooctene TCO->Reaction Cyanine_Fluorescent Cyanine Fluorophore (High Fluorescence) Reaction->Cyanine_Fluorescent Release of Quenching

Caption: Mechanism of fluorescence activation of a tetrazine-quenched cyanine dye upon bioorthogonal reaction.

Conclusion

This compound exhibits a moderate quantum yield, which is significantly higher than that of the parent Cy3 dye in its free form in aqueous solution. However, it is surpassed by the structurally rigidified Cy3B. When compared to other tetrazine-modified cyanine dyes, its quantum yield is in a similar range to Cy5 and Cy5.5 derivatives, while some Cy7-tetrazines may offer slightly higher values. The choice of a fluorescent probe should not solely rely on quantum yield but also consider other factors such as photostability, solubility, spectral properties, and the specific requirements of the biological application. The provided experimental protocol offers a standardized method for researchers to perform their own comparative analysis, ensuring an informed decision for their specific research needs.

References

A Comparative Guide to Sulfo-Cy3-Tetrazine for High-Specificity Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Sulfo-Cy3-Tetrazine with alternative fluorescent probes for cellular labeling applications. It is intended for researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for precise molecular imaging. The document outlines the specificity and cross-reactivity of the probe, presents supporting quantitative data, and provides detailed experimental protocols.

Introduction to Bioorthogonal Labeling with this compound

This compound is a fluorescent probe that combines a sulfonated Cyanine3 (Cy3) dye with a tetrazine moiety. This combination makes it a powerful tool for bioorthogonal labeling, a strategy that involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The sulfonate groups enhance the water solubility of the dye, making it highly suitable for use in aqueous biological environments and minimizing non-specific binding to cellular components.[1][2] The tetrazine group enables an extremely fast and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5] This reaction is central to its use in precisely labeling and visualizing biomolecules in live cells.

Mechanism of Action: The iEDDA Reaction

The core of this compound's functionality lies in the iEDDA reaction. This click chemistry reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[6][7] The tetrazine reacts with a strained alkene, such as TCO, which has been metabolically or chemically incorporated into a target biomolecule. The reaction forms a stable covalent bond, effectively "clicking" the bright, photostable Cy3 dye onto the molecule of interest.[3][8]

iEDDA_Reaction cluster_reactants Reactants cluster_process Bioorthogonal Ligation cluster_products Products SulfoCy3 This compound Reaction iEDDA Reaction (Live Cell) SulfoCy3->Reaction TCO TCO-tagged Biomolecule TCO->Reaction LabeledBiomolecule Fluorescently Labeled Biomolecule Reaction->LabeledBiomolecule Stable Covalent Bond Nitrogen Nitrogen (N₂) Reaction->Nitrogen Byproduct

Caption: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition workflow.

Performance Characteristics

Specificity and Cross-Reactivity

The specificity of this compound in cellular assays is governed by two factors: the bioorthogonality of the chemistry and the physicochemical properties of the dye.

  • Reaction Specificity : The tetrazine-TCO ligation is highly bioorthogonal.[6] The participating functional groups (tetrazine and TCO) are abiotic and do not react with endogenous functional groups found in proteins, nucleic acids, lipids, or sugars.[7][9] This ensures that the fluorescent signal is localized exclusively to the intended target molecule that has been tagged with TCO, providing a very high degree of labeling specificity.

  • Dye-Related Specificity : Non-specific binding is a common source of background noise in fluorescence imaging. This compound is engineered to minimize this issue. The presence of sulfonate groups makes the molecule highly hydrophilic (water-soluble) and negatively charged at physiological pH.[1][2] This reduces hydrophobic and electrostatic interactions with membranes and proteins, leading to lower background fluorescence and an improved signal-to-noise ratio (SNR) compared to non-sulfonated cyanine (B1664457) dyes.[10][11][12]

Cross-reactivity, in the context of immunology, refers to an antibody binding to unintended antigens.[13] In this chemical labeling context, it would imply the probe reacting with off-target molecules. Due to the high specificity of the iEDDA reaction, such cross-reactivity is negligible.

Quantitative Comparison with Alternatives

This compound is one of many available probes for bioorthogonal labeling. Its performance can be compared to other tetrazine-conjugated dyes based on their photophysical properties and reactivity. Dyes such as Sulfo-Cy5 offer emission in the far-red spectrum, which is advantageous for deep-tissue and in vivo imaging due to reduced autofluorescence.[14] Other dyes, like Cy3B, are engineered for higher quantum yield and photostability than the standard Cy3.[15] Fluorogenic probes are a special class that exhibit a significant increase in fluorescence ("turn-on") upon reaction, which can further improve the signal-to-noise ratio by minimizing the signal from unreacted probes.[16][17][18]

PropertyThis compoundSulfo-Cy5-TetrazineCy3B-TetrazineATTO488-Tetrazine
Excitation Max (nm) ~548 - 550[1][4][19]~646 - 649[14][20]~558~501
Emission Max (nm) ~563 - 570[1][4][19]~662 - 670[14][20]~574~523
Molar Extinction (M⁻¹cm⁻¹) ~150,000[4][19]~250,000[20]~130,000~90,000
Quantum Yield ~0.1[8]High[14]>0.6[15]~0.80
Reaction Kinetics Very fast with TCO[5][8]Very fast with TCO[21]Fast with TCO[15]Fast with TCO
Key Advantage Bright, photostable, hydrophilic, well-matched to common laser lines (532, 555 nm).[5]Far-red emission minimizes cellular autofluorescence.[14]Higher quantum yield and photostability than standard Cy3.[15]High quantum yield, good photostability in the green channel.
Fluorogenic Potential Some quenching by tetrazine is relieved upon reaction.[18][22]Some quenching by tetrazine is relieved upon reaction.[18]ModerateHigh turn-on ratio (~15-40x) reported for some ATTO dyes.[18]

Experimental Protocols

Representative Protocol for Pre-Targeted Live-Cell Imaging

This protocol describes a common "pre-targeting" workflow where a cell-surface protein is first labeled with a TCO-modified antibody, followed by the addition of this compound.[23]

Staining_Workflow cluster_steps Experimental Workflow A 1. Cell Preparation Seed and culture cells to desired confluency. B 2. Primary Labeling (TCO) Incubate cells with TCO-conjugated antibody targeting a surface protein. A->B C 3. Wash Step Remove unbound antibody. B->C D 4. Secondary Labeling (Dye) Incubate with this compound. C->D E 5. Final Wash Step Remove unbound dye. D->E F 6. Imaging Image cells using fluorescence microscopy (Cy3 channel). E->F

Caption: A typical workflow for pre-targeted cellular imaging.

1. Materials:

  • Cells expressing the target surface protein.

  • TCO-conjugated antibody specific to the target protein.

  • This compound (e.g., dissolved in anhydrous DMSO to make a 1-10 mM stock solution).[24]

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microscope with appropriate filters for Cy3 (e.g., Ex: 530-555 nm, Em: 560-600 nm).[4]

2. Cell Preparation:

  • Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Culture cells until they reach the desired confluency (typically 60-80%).

3. Primary Labeling with TCO-Antibody:

  • Dilute the TCO-conjugated antibody in complete culture medium to a final concentration (typically 5-20 µg/mL or a pre-determined optimal concentration).

  • Remove the culture medium from the cells and replace it with the antibody-containing medium.

  • Incubate for 30-60 minutes at 37°C.[23]

4. Wash Step:

  • Gently aspirate the antibody solution.

  • Wash the cells three times with pre-warmed culture medium or PBS to remove any unbound antibody.

5. Secondary Labeling with this compound:

  • Dilute the this compound stock solution into pre-warmed culture medium to a final concentration (typically 1-10 µM).

  • Add the this compound solution to the cells.

  • Incubate for 10-30 minutes at 37°C, protected from light.[23] The reaction is very fast, so incubation times can be short.[7]

6. Final Wash and Imaging:

  • Aspirate the dye solution.

  • Wash the cells three times with pre-warmed culture medium or PBS to remove unbound dye.

  • Replace with fresh, phenol (B47542) red-free imaging medium.

  • Image the cells immediately on a fluorescence microscope.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Signal Inefficient Labeling: Low expression of the target protein or inefficient conjugation of TCO to the antibody.Confirm target expression. Increase the concentration or incubation time of the TCO-antibody and/or the tetrazine dye.[7][24]
Probe Degradation: Photobleaching of Cy3 or degradation of the tetrazine/TCO moieties.Minimize light exposure. Use fresh probe solutions. Store stock solutions properly (-20°C, desiccated).[8][24]
High Background Non-specific Binding: The antibody or dye is binding non-specifically to cells or the substrate.Increase the number of wash steps.[7] Include a blocking agent (e.g., BSA) during the antibody incubation step. Confirm the hydrophilicity of the dye (sulfonated versions are better).
Incomplete Removal of Unbound Probe: Insufficient washing after labeling steps.Increase the volume and number of washes after both the primary and secondary labeling steps.
Phototoxicity Excessive Light Exposure: High laser power or long exposure times are damaging the cells.Reduce laser power and/or exposure time. Use a more sensitive detector to compensate. Optimize imaging settings to maximize the signal-to-noise ratio.[11]

Conclusion

This compound is a robust and reliable fluorescent probe for cellular imaging that leverages the speed and specificity of bioorthogonal click chemistry. Its excellent water solubility and bright, photostable fluorescence make it a superior choice for applications requiring high-contrast visualization of biomolecules with minimal background interference. While alternatives exist for different spectral windows or for achieving higher fluorogenicity, this compound remains a benchmark tool for specific and sensitive labeling in a wide range of cellular assays.

References

A Comparative Guide to Sulfo-Cy3-Tetrazine Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry. This reaction's exceptional speed and specificity have propelled its use in a wide array of applications, from in vitro and in-cell fluorescence imaging to in vivo pre-targeted drug delivery. Sulfo-Cy3-Tetrazine has been a popular choice for these applications, offering a bright and water-soluble fluorescent probe. However, the expanding demands of modern research for probes with different spectral properties, higher reaction kinetics, and improved photostability have led to the development of a diverse palette of alternatives. This guide provides an objective comparison of this compound with other commercially available fluorescent tetrazine probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Fluorescent Tetrazine Probes

The selection of a fluorescent tetrazine probe is a critical step in the design of bioorthogonal labeling experiments. The ideal probe should not only possess the desired spectral characteristics but also exhibit high reaction kinetics, stability, and brightness. The following table summarizes the key performance indicators for this compound and a selection of its commercially available alternatives. It is important to note that the fluorescence quantum yield and reaction kinetics can be influenced by the specific reaction partner and experimental conditions.

Probe NameFluorophore ClassExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound Cyanine~550[1]~570[1]150,000[1]N/AWater-soluble, bright orange fluorescence.
BP Fluor 488 Tetrazine Fluorescein analog493[2]517[2]83,000[2]N/ABright, green fluorescence, water-soluble.[2][3]
Cy5-methyltetrazine Cyanine646[4]662[4]250,000[4]0.2[4]Far-red emission, high extinction coefficient.
sulfo-Cyanine5.5 tetrazine Cyanine673[5]691[5]211,000[5]0.21[5]Hydrophilic, far-red fluorophore with high brightness.[5]
Janelia Fluor® 549, Tetrazine Rhodamine549571N/AN/ASuitable for dSTORM, STED, and live-cell imaging.[6]
XFD568 Tetrazine Xanthene579[7]603[7]91,300[7]HighBright, photostable, and hydrophilic.[7]
BODIPY-FL-Tetrazine BODIPY~505~513~80,000HighHigh quantum yield, narrow emission spectrum.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments involving fluorescent tetrazine probes.

Determination of Second-Order Rate Constants (k₂) via Stopped-Flow Spectrophotometry

This protocol allows for the precise measurement of the reaction kinetics between a tetrazine probe and a dienophile (e.g., TCO).

a. Reagent Preparation:

  • Prepare a 1 mM stock solution of the tetrazine-dye conjugate in an appropriate solvent (e.g., DMSO).

  • Prepare a 20 mM stock solution of the TCO derivative in the same solvent.

  • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

b. Stopped-Flow Measurement:

  • Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Load the tetrazine and TCO solutions into separate syringes of the instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the decay of the characteristic tetrazine absorbance (typically between 510-540 nm) over time.

c. Data Analysis:

  • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO]

General Protocol for Live-Cell Labeling with Tetrazine Probes

This protocol outlines the steps for labeling live cells that have been metabolically or genetically engineered to express a TCO-modified biomolecule.

a. Cell Preparation:

  • Culture cells expressing the TCO-modified target molecule to the desired confluency in a suitable imaging dish or plate.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove any residual media components.

b. Labeling Reaction:

  • Prepare a labeling solution of the tetrazine-dye conjugate in a serum-free cell culture medium at the desired final concentration (typically 1-10 µM).

  • Add the labeling solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the specific probe and the concentration of the target.

c. Washing and Imaging:

  • For non-fluorogenic probes, wash the cells two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.

  • For fluorogenic probes, washing steps may be minimized or eliminated due to the low fluorescence of the unreacted probe.[8][9]

  • Replace the wash buffer with fresh, pre-warmed imaging medium.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol for Antibody Conjugation with a Tetrazine-NHS Ester

This protocol describes the conjugation of a tetrazine moiety to an antibody via an N-hydroxysuccinimide (NHS) ester for subsequent bioorthogonal labeling.

a. Antibody Preparation:

  • Dialyze the antibody solution against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers.

  • Adjust the antibody concentration to 1-5 mg/mL in PBS.

b. Conjugation Reaction:

  • Prepare a stock solution of the Tetrazine-NHS ester in an anhydrous organic solvent like DMSO.

  • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

c. Purification:

  • Remove the unreacted Tetrazine-NHS ester and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its characteristic wavelength) and using their respective extinction coefficients.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.

experimental_workflow cluster_labeling Live-Cell Labeling Workflow cell_prep Prepare TCO-expressing cells wash1 Wash cells with PBS cell_prep->wash1 labeling Incubate with Tetrazine-Dye wash1->labeling wash2 Wash to remove excess dye labeling->wash2 imaging Fluorescence Imaging wash2->imaging

A simplified workflow for labeling live cells expressing a TCO-modified biomolecule.

antibody_conjugation_workflow cluster_conjugation Antibody Conjugation Workflow ab_prep Prepare Antibody (Dialysis) conjugation React with Tetrazine-NHS Ester ab_prep->conjugation purification Purify Conjugate (SEC/Dialysis) conjugation->purification characterization Characterize (DOL) purification->characterization iEDDA_reaction Tetrazine Tetrazine-Dye Intermediate Diels-Alder Adduct Tetrazine->Intermediate + TCO TCO-Biomolecule TCO->Intermediate iEDDA Product Labeled Biomolecule Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

References

Performance of Sulfo-Cy3-Tetrazine in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Sulfo-Cy3-Tetrazine's performance in various microscopy applications, offering researchers, scientists, and drug development professionals objective data to inform their experimental design. This compound is a water-soluble, bright, and photostable fluorescent probe used in bioorthogonal chemistry.[1][2] It enables the specific labeling of biomolecules in live cells and fixed tissues through a highly efficient and specific reaction, making it a valuable tool for advanced imaging techniques.[3][4]

Mechanism of Action: The iEDDA Click Reaction

This compound functions via the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This bioorthogonal reaction occurs between the tetrazine moiety on the dye and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group, which is pre-attached to a biomolecule of interest.[5] This reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without interfering with native biological processes.[3] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine quenches the dye's fluorescence, which is then significantly increased upon reaction with the TCO, leading to a higher signal-to-noise ratio and enabling no-wash imaging protocols.[5][6][7]

cluster_0 Cellular Environment Protein Protein of Interest (TCO-modified) Labeled_Protein Fluorescently Labeled Protein (High Fluorescence) Protein->Labeled_Protein iEDDA Reaction Probe This compound (Low Fluorescence) Probe->Labeled_Protein

Caption: Bioorthogonal labeling via iEDDA reaction.

Performance Across Microscopy Platforms

This compound is a versatile dye suitable for a range of microscopy techniques, from standard confocal to cutting-edge super-resolution methods.

Confocal and Epifluorescence Microscopy: Due to its inherent brightness and the high quantum yield of the Cy3 fluorophore, this compound provides a strong signal for routine fluorescence imaging.[8] Its water solubility, conferred by the sulfo groups, prevents aggregation and ensures good performance in aqueous buffers.[2][8] The fluorogenic "turn-on" nature of the probe is particularly advantageous as it minimizes background from unbound probes, enhancing the signal-to-noise ratio (SNR), a critical factor for image quality.[9][10]

Super-Resolution Microscopy (STORM/dSTORM & STED): The specific and efficient labeling provided by the tetrazine-TCO ligation is an excellent tool for preparing samples for super-resolution imaging.[3]

  • dSTORM (direct Stochastic Optical Reconstruction Microscopy): The photophysical properties of cyanine (B1664457) dyes like Cy3 are well-suited for localization-based super-resolution methods.[11] The high signal-to-noise ratio achieved with fluorogenic tetrazine probes is beneficial for the precise localization of single molecules.[6][12]

  • STED (Stimulated Emission Depletion) Microscopy: this compound has been successfully used for STED imaging.[7] The high photostability and brightness of the Cy3 core are crucial for withstanding the high laser powers required for STED without rapid photobleaching.[13] The fluorogenic nature allows for no-wash STED imaging, which is particularly useful for live-cell experiments.[7]

Comparative Performance Data

The selection of a fluorescent probe is critical and depends on the specific experimental requirements. The table below compares this compound with other common tetrazine-conjugated dyes.

FeatureThis compoundSiR-TetrazineATTO488-TetrazineATTO655-Tetrazine
Excitation Max (nm) ~554[8]~652[13]~501[5]~663[5]
Emission Max (nm) ~568[8]~674[13]~523[5]~682[5]
Quantum Yield ~0.1[1]~0.40 (reacted)[13]High[5]High[5]
Relative Brightness HighVery HighHighVery High
Photostability Good[1]Excellent[13]Good[5]Excellent[5]
Fluorogenic Turn-on Moderate to High[7][14]Low[5]High (up to 40x)[5]Moderate (≥ 6x)[5]
Cell Permeability No (membrane impermeant)[7]Yes (cell permeant)[13]Variable (depends on linker)[6]Variable (depends on linker)[6]
Primary Application Extracellular/Surface Labeling, STED[7]Intracellular Live-Cell Imaging, STED[13]Live & Fixed Cell Imaging[5]Super-resolution (dSTORM)[5]

Experimental Protocols

Below is a generalized two-step protocol for labeling live cells with this compound for fluorescence microscopy.

1. Pre-targeting: TCO Labeling

  • Objective: Introduce the TCO group to the biomolecule of interest.

  • Method A (Genetic Incorporation): Transfect cells with a plasmid encoding the protein of interest with a non-canonical amino acid (ncAA) like TCO*-L-lysine incorporated at a specific site via genetic code expansion.[5]

  • Method B (Antibody/Ligand Conjugation): Incubate cells with a TCO-functionalized antibody or ligand that specifically binds to the target of interest.

  • Protocol:

    • Culture cells to the desired confluency.

    • For Method A, follow established protocols for ncAA incorporation. For Method B, incubate cells with the TCO-conjugated targeting molecule in appropriate cell culture medium for a specific duration (e.g., 1 hour at 37°C).

    • Wash the cells 2-3 times with fresh, pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any unbound TCO-conjugate.

2. Bioorthogonal Labeling: this compound Reaction

  • Objective: React the TCO-labeled biomolecule with this compound.

  • Protocol:

    • Prepare a stock solution of this compound in anhydrous DMSO. Dilute to a final working concentration (typically 0.5-5 µM) in pre-warmed cell culture medium or imaging buffer.

    • Add the this compound solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light. The reaction is rapid, and incubation times can be optimized.[13]

    • (Optional) For applications requiring the lowest possible background, wash the cells 2-3 times with fresh buffer to remove any unreacted probe. Due to the fluorogenic nature of the reaction, this step may not be necessary for many applications ("no-wash" imaging).[5][7]

    • The cells are now ready for imaging. Proceed with your desired microscopy setup (e.g., Confocal, STED, or STORM). Use appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).[15]

cluster_workflow Two-Step Live-Cell Labeling Workflow A 1. Introduce TCO-modified biomolecule to live cells B 2. Incubate to allow target binding A->B C 3. Wash to remove unbound TCO-conjugate B->C D 4. Add this compound (fluorogenic probe) C->D E 5. Incubate for rapid 'click' reaction D->E F 6. Optional: Wash to remove excess probe E->F G 7. Image with fluorescence microscopy F->G

Caption: General workflow for live-cell labeling.

Advantages and Limitations

Advantages:

  • High Specificity: The bioorthogonal nature of the iEDDA reaction ensures minimal off-target labeling.[3]

  • Fluorogenicity: The fluorescence "turn-on" mechanism enhances the signal-to-noise ratio and allows for no-wash protocols, simplifying workflows and reducing cell stress.[4][5]

  • Brightness and Photostability: The Cy3 core is a bright and relatively photostable fluorophore suitable for demanding imaging techniques.[1][8]

  • Water Solubility: The "sulfo-" modification improves solubility in aqueous buffers, preventing aggregation and non-specific binding.[2]

  • Fast Kinetics: The reaction between tetrazine and TCO is among the fastest known bioorthogonal reactions, enabling rapid labeling.[1]

Limitations:

  • Membrane Impermeability: The charged sulfonate groups render this compound unable to cross cell membranes, restricting its use to labeling cell surface or extracellular proteins.[7] For intracellular targets, cell-permeable dyes like SiR-Tetrazine are required.[13]

  • Two-Step Process: The labeling procedure requires a pre-targeting step, which can be more complex than direct labeling methods like immunofluorescence, though it offers greater specificity in live cells.

  • Photobleaching: While relatively stable, Cy3 is still susceptible to photobleaching under intense or prolonged laser exposure, a common issue for all organic fluorophores.[9]

References

Characterizing Sulfo-Cy3-Tetrazine Labeled Proteins by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of proteins is fundamental to advancing biological research and drug development. Chemical labeling of proteins followed by mass spectrometry (MS) analysis is a powerful approach for their identification and quantification. This guide provides a comprehensive comparison of using Sulfo-Cy3-Tetrazine, a fluorescent dye coupled to a reactive tetrazine moiety, for protein labeling and subsequent mass spectrometry analysis, with established isobaric tagging methods like iTRAQ and TMT.

Introduction to Protein Labeling Strategies for Mass Spectrometry

Protein labeling for mass spectrometry can be broadly categorized into two main approaches:

  • Isobaric Labeling: In this method, different samples are labeled with tags that are identical in mass (isobaric) but yield different reporter ions upon fragmentation in the mass spectrometer. The relative abundance of proteins across samples is determined by comparing the intensities of these reporter ions. Commercially available kits like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) are widely used for this purpose.[1][2]

  • Dye-Based Labeling with Bioorthogonal Chemistry: This approach utilizes highly specific and rapid "click chemistry" reactions. A protein of interest is first functionalized with one reactive group (e.g., a trans-cyclooctene (B1233481), TCO), and then a label carrying the complementary reactive group (e.g., a tetrazine) is added.[3] this compound falls into this category, offering the advantage of fluorescence for initial visualization (e.g., in-gel or on-blot) prior to mass spectrometry analysis.[4]

This guide will delve into the specifics of using this compound and compare its potential performance with iTRAQ and TMT based on available data and established proteomics principles.

Comparison of Labeling Chemistries and Workflows

The choice of labeling strategy significantly impacts the experimental workflow and the nature of the data obtained.

FeatureThis compound (via TCO ligation)iTRAQ / TMT
Labeling Chemistry Inverse electron demand Diels-Alder cycloaddition (IEDDA) between tetrazine and trans-cyclooctene (TCO).[3]N-hydroxysuccinimide (NHS) ester chemistry targeting primary amines (N-terminus and lysine (B10760008) side chains).[5][6]
Specificity Highly specific reaction between the bioorthogonal handles (tetrazine and TCO).[3]Less specific, targets all available primary amines.[5][6]
Multiplexing Typically used for single-sample labeling or simple comparisons unless combined with other isotopic labeling methods.High multiplexing capabilities (up to 8-plex for iTRAQ and 16-plex for TMT), allowing for more complex experimental designs.[6][7]
Workflow Complexity Requires pre-functionalization of proteins with TCO, followed by reaction with this compound. This can be a multi-step process.A more streamlined in-solution labeling workflow after protein digestion.[8][9]
Fluorescence The Cy3 dye allows for fluorescence-based detection before MS analysis.[4]No inherent fluorescence.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for this compound labeling and isobaric tagging.

Sulfo_Cy3_Tetrazine_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling cluster_ms_prep MS Sample Preparation cluster_analysis Analysis p1 Protein Extraction from Cell Lysate p2 TCO Functionalization (e.g., via NHS ester) p1->p2 l1 Reaction with This compound p2->l1 m1 Protein Digestion (e.g., Trypsin) l1->m1 m2 Peptide Cleanup (e.g., C18 desalting) m1->m2 a1 LC-MS/MS Analysis m2->a1 a2 Data Analysis a1->a2

Figure 1: Experimental workflow for this compound labeling.

Isobaric_Tagging_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling & Pooling cluster_analysis Analysis p1 Protein Extraction p2 Protein Digestion (e.g., Trypsin) p1->p2 l1 Labeling with iTRAQ/TMT Reagents p2->l1 l2 Pooling of Labeled Samples l1->l2 a1 LC-MS/MS Analysis l2->a1 a2 Data Analysis (Reporter Ion Quantification) a1->a2

Figure 2: Experimental workflow for iTRAQ/TMT isobaric tagging.

Data Presentation: A Comparative Overview

ParameterThis compound (Projected)iTRAQ / TMT (Published Data)
Labeling Efficiency Dependent on the efficiency of both TCO functionalization and the subsequent tetrazine ligation. May require optimization for each protein.Generally high and consistent for peptides in solution, though some variability can occur.[10]
Number of Identified Proteins The large, hydrophobic Cy3 dye may decrease the ionization efficiency of smaller peptides, potentially leading to a lower number of identified proteins compared to smaller tags.High numbers of protein identifications are routinely achieved.[11]
Quantitative Accuracy Quantification would be at the MS1 level (precursor ion intensity), which can be affected by ion suppression and variability in ionization efficiency between labeled and unlabeled peptides.Quantification is based on reporter ions in the MS2 spectrum, which can be affected by ratio compression, but is generally considered accurate for relative quantification.[1]
Data Analysis Complexity Requires specialized software to handle the mass shift of the label and potential fragmentation of the dye itself.Well-established data analysis workflows and software packages are available.[12][13]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for protein digestion and labeling with iTRAQ/TMT. A projected protocol for this compound is also provided, based on established click chemistry and proteomics principles.

Projected Protocol: this compound Labeling of TCO-Functionalized Proteins for Mass Spectrometry

This protocol assumes the target protein has been functionalized with a TCO group.

  • Protein Preparation:

    • Start with a purified TCO-functionalized protein or a complex protein mixture where TCO groups have been introduced (e.g., via TCO-NHS ester labeling of primary amines).

    • Ensure the protein is in a compatible buffer (e.g., PBS, pH 7.4) and at a suitable concentration (e.g., 1-5 mg/mL).

  • This compound Labeling:

    • Prepare a stock solution of this compound in an aqueous buffer (e.g., PBS).

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-functionalized protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • Protein Digestion:

    • Denature the labeled protein using 8 M urea (B33335) or another suitable denaturant.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[14]

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.[15]

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS.

    • Analyze the sample using a high-resolution mass spectrometer, ensuring the acquisition method is optimized for detecting and fragmenting the labeled peptides.

Protocol: iTRAQ/TMT Labeling of Peptides

This protocol is a generalized version based on manufacturer's instructions and published literature.[8][9]

  • Protein Digestion:

    • Follow steps 3.1 to 3.4 from the this compound protocol to obtain a peptide digest.

  • Peptide Labeling:

    • Resuspend the dried peptide samples in the labeling buffer provided with the iTRAQ or TMT kit.

    • Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature for 1-2 hours.

    • Quench the reaction with the provided quenching reagent.

  • Sample Pooling and Cleanup:

    • Combine the labeled samples into a single tube.

    • Desalt the pooled sample using a C18 solid-phase extraction cartridge.

    • Dry the labeled peptide mixture in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, labeled peptides.

    • Analyze the sample using a mass spectrometer capable of high-energy collision-induced dissociation (HCD) or collision-induced dissociation (CID) to generate the reporter ions for quantification.[16]

Impact of Labeling on Mass Spectrometry Data

The chemical nature of the label can influence the mass spectrometry data in several ways:

  • Fragmentation: Large, complex labels like Sulfo-Cy3 can have their own fragmentation patterns, which may complicate the peptide sequencing data.[17] Smaller isobaric tags are designed to have a cleavable linker that releases a small reporter ion, with the rest of the tag being neutral.[13]

  • Ionization: The hydrophobicity and charge of the label can affect the ionization efficiency of the peptide. The bulky, hydrophobic Cy3 dye may suppress the ionization of smaller, more hydrophilic peptides.

  • Database Searching: The mass of the label needs to be accounted for as a variable modification in the database search. The presence of the large this compound adduct on peptides will significantly increase their mass.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of a quantitative proteomics experiment, from sample preparation to biological interpretation.

Quantitative_Proteomics_Logic cluster_experiment Experimental Design cluster_labeling Labeling Strategy cluster_ms Mass Spectrometry cluster_data Data Analysis cluster_bio Biological Interpretation e1 Biological Samples (e.g., Control vs. Treated) l1 This compound (Precursor Intensity) e1->l1 l2 iTRAQ / TMT (Reporter Ion Intensity) e1->l2 m1 LC-MS/MS Data Acquisition l1->m1 l2->m1 d1 Peptide/Protein Identification m1->d1 d2 Relative Quantification d1->d2 b1 Identification of Differentially Expressed Proteins d2->b1 b2 Pathway Analysis b1->b2

Figure 3: Logical flow of a quantitative proteomics experiment.

Conclusion and Recommendations

Both this compound labeling and isobaric tagging with iTRAQ/TMT are valuable tools for protein characterization by mass spectrometry, each with its own set of advantages and disadvantages.

  • This compound is an excellent choice when fluorescence detection is desired prior to mass spectrometry, for example, to confirm labeling or for in-gel visualization. Its high specificity through bioorthogonal chemistry is a significant advantage. However, the potential for reduced peptide identification due to the large dye and the complexity of the multi-step workflow are important considerations.

  • iTRAQ and TMT are the methods of choice for high-throughput, multiplexed quantitative proteomics. They offer a streamlined workflow and are supported by well-established data analysis pipelines. The main drawback is the potential for ratio compression, which can affect the accuracy of quantification for highly abundant proteins.[1]

For researchers aiming to perform a global, quantitative comparison of multiple samples, iTRAQ or TMT would be the recommended approach due to their multiplexing capabilities and established workflows. For studies focused on a specific protein or a small number of proteins where initial fluorescent visualization is beneficial, This compound offers a powerful, targeted approach.

Ultimately, the choice of labeling strategy should be guided by the specific research question, the number of samples to be compared, and the available instrumentation and expertise.

References

A Researcher's Guide to Control Experiments for Sulfo-Cy3-Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the precise and specific labeling of biomolecules is paramount. Sulfo-Cy3-Tetrazine has emerged as a powerful tool for this purpose, leveraging the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides a comparative overview of this compound labeling, detailing essential control experiments to ensure data integrity and offering insights into alternative labeling strategies.

The core of this labeling technology lies in the "click chemistry" reaction between a tetrazine moiety on the Sulfo-Cy3 dye and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), that has been incorporated into a target biomolecule. This reaction is known for its exceptional speed and specificity, proceeding readily in complex biological media without the need for catalysts.[1][2] A notable feature of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine can quench the fluorescence of the Cy3 dye, and this quenching is relieved upon reaction with the TCO, leading to a significant increase in the fluorescence signal and a higher signal-to-noise ratio.[3][4][5]

Key Control Experiments for Validating this compound Labeling

To ensure the specificity and efficacy of this compound labeling, a series of well-designed control experiments are crucial. These controls help to rule out non-specific binding, off-target reactions, and other potential artifacts.

Table 1: Essential Control Experiments for this compound Labeling

Control ExperimentPurposeExpected OutcomePotential Issues Identified
Negative Control 1: No TCO-modified molecule To assess non-specific binding of this compound to other molecules or surfaces.No or minimal fluorescence signal.High background fluorescence, indicating non-specific adherence of the dye.
Negative Control 2: TCO-modified molecule without this compound To determine the autofluorescence of the biological sample and the TCO-modified molecule.No or minimal fluorescence in the Cy3 channel.High background from endogenous fluorophores.
Negative Control 3: Competition with an unlabeled tetrazine To confirm that the labeling is specific to the tetrazine-TCO reaction.Significant reduction in fluorescence signal compared to the main experiment.Off-target binding of the Sulfo-Cy3 dye to the TCO-modified molecule.
Positive Control 1: Labeling of a known TCO-containing protein To verify the reactivity and functionality of the this compound reagent.Strong and specific fluorescence signal from the known TCO-containing protein.Issues with the dye's reactivity, stability, or experimental conditions.
Positive Control 2: Independent verification of TCO incorporation To confirm the successful modification of the target biomolecule with TCO.Confirmation of TCO presence (e.g., via mass spectrometry or a different detection method).Inefficient or failed TCO incorporation into the target molecule.

Detailed Experimental Protocols

Below are detailed methodologies for the key control experiments described above. These protocols assume a starting point of having a TCO-modified protein of interest.

Protocol 1: Negative Control - No TCO-modified molecule
  • Sample Preparation: Prepare a sample identical to your experimental sample but lacking the TCO-modified biomolecule. For cell-based assays, this would be untransfected or unmodified cells. For in vitro assays, this would be a buffer solution containing all components except the TCO-modified protein.

  • Labeling Reaction: Add this compound to the control sample at the same final concentration and under the same incubation conditions (temperature, time, buffer) as your main experiment.

  • Washing: Follow the same washing procedure as your main experiment to remove any unbound dye.

  • Imaging/Analysis: Acquire images or data using the same settings (e.g., laser power, exposure time, gain) as your main experiment.

  • Data Interpretation: The fluorescence intensity in this control should be minimal. Any significant signal indicates non-specific binding of the this compound.

Protocol 2: Negative Control - Competition with an Unlabeled Tetrazine
  • Sample Preparation: Prepare your sample containing the TCO-modified biomolecule as you would for the main experiment.

  • Pre-incubation: Before adding this compound, add a significant molar excess (e.g., 10- to 100-fold) of an unlabeled tetrazine derivative (e.g., methyltetrazine) to the sample. Incubate for a period sufficient for the unlabeled tetrazine to react with the available TCO groups.

  • Labeling Reaction: Add this compound at the same concentration as in your main experiment and incubate under identical conditions.

  • Washing and Imaging/Analysis: Follow the standard washing and data acquisition procedures.

  • Data Interpretation: The fluorescence signal should be significantly lower than in your main experiment, as the TCO sites will have been blocked by the unlabeled tetrazine.

Protocol 3: Positive Control - Labeling of a Known TCO-containing Protein
  • Sample Preparation: Obtain a commercially available or previously validated TCO-modified protein (e.g., TCO-BSA). Prepare a sample of this protein at a known concentration.

  • Labeling Reaction: Add this compound and incubate under your standard experimental conditions.

  • Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning or spectrophotometry to calculate the Degree of Labeling (DOL).

  • Data Interpretation: Successful labeling of the positive control protein confirms that the this compound reagent is active and your labeling protocol is effective.

Comparison with Alternative Labeling Methods

While this compound labeling is a powerful technique, other methods are available, each with its own set of advantages and disadvantages. The choice of labeling strategy will depend on the specific application, the nature of the biomolecule, and the experimental conditions.

Table 2: Comparison of this compound with Other Labeling Chemistries

FeatureThis compound (IEDDA)NHS Ester LabelingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Chemistry Inverse-electron-demand Diels-AlderAmine-reactive succinimidyl esterCopper-free "click chemistry" between an azide (B81097) and a cyclooctyne
Specificity High (bioorthogonal)Lower (reacts with primary amines, e.g., lysines)High (bioorthogonal)
Reaction Speed Very fast (up to 10^6 M⁻¹s⁻¹)[2]ModerateFast
Site-Specificity High (requires site-specific TCO incorporation)Low (labels multiple accessible lysines)[6]High (requires site-specific azide incorporation)
Fluorogenic Potential Yes (tetrazine quenching)[3][4]NoPossible with certain fluorophore-azide pairs
Biocompatibility Excellent (no catalyst required)[2]GoodExcellent (no catalyst required)
Typical Applications Live-cell imaging, in vivo studies, specific protein trackingGeneral protein labeling, antibody conjugationLive-cell imaging, glycan labeling, nucleic acid labeling

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the key workflows and reactions.

G cluster_workflow This compound Labeling Workflow start Start: TCO-modified biomolecule add_dye Add this compound start->add_dye incubate Incubate (RT, 1h) add_dye->incubate wash Wash to remove unbound dye incubate->wash analyze Analyze (Microscopy, Gel, etc.) wash->analyze end End: Labeled biomolecule analyze->end

Caption: A typical experimental workflow for labeling a TCO-modified biomolecule with this compound.

G cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction TCO TCO-Biomolecule plus + TCO->plus Tetrazine This compound product Labeled Biomolecule Tetrazine->product IEDDA 'Click' plus->Tetrazine N2 N2 (gas) product->N2 releases G cluster_controls Logic of Control Experiments Experiment TCO-Biomolecule + This compound Result Specific Signal Experiment->Result validates No_TCO No TCO-Biomolecule + This compound No_Signal1 No Signal No_TCO->No_Signal1 confirms no non-specific binding No_Dye TCO-Biomolecule + No Dye No_Signal2 No Signal No_Dye->No_Signal2 confirms no autofluorescence Competition TCO-Biomolecule + Unlabeled Tetrazine + This compound Reduced_Signal Reduced Signal Competition->Reduced_Signal confirms reaction specificity

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy3-Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Sulfo-Cy3-Tetrazine must adhere to stringent disposal protocols to ensure personal safety and environmental protection. Due to the compound's properties as a fluorescent cyanine (B1664457) dye and a reactive tetrazine, it is categorized as hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to its proper disposal, drawing from general laboratory best practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety goggles with side shields or a face shield.
Lab Coat A buttoned lab coat to protect from splashes.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps for its disposal.[1]

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste.[1] This container should be made of a material compatible with the chemical.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]

    • This includes all contaminated materials such as pipette tips, microfuge tubes, and any absorbent materials used for spills.[1]

  • Container Labeling :

    • The waste container must be labeled with a "Hazardous Waste" tag.[1][2][3]

    • The label must clearly identify the contents, including the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage of Hazardous Waste :

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure that incompatible chemicals are stored separately to prevent accidental reactions.

    • Adhere to your institution's and the EPA's storage time limits for hazardous waste.[2][4]

  • Waste Pickup and Disposal :

    • Once the hazardous waste container is full or has reached its storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[4] This is to prevent the release of this toxic substance into the environment, where it can be very harmful to aquatic life.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Wear Appropriate PPE : Don the required PPE before attempting to clean the spill.

  • Containment and Cleanup :

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]

    • For solid spills, carefully sweep the material to avoid generating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.[1]

  • Disposal of Spill Debris : All materials used to clean the spill are considered hazardous waste and must be placed in the designated this compound waste container.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following workflow diagram illustrates the key steps and decision points.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Storage cluster_3 Final Disposal cluster_4 Spill Response start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated & Labeled Hazardous Waste Container ppe->container segregate Segregate from Other Waste Streams container->segregate storage Store in Satellite Accumulation Area (SAA) segregate->storage pickup Arrange for EHS/ Licensed Vendor Pickup storage->pickup end End: Proper Disposal pickup->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain cleanup Clean Area contain->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->container Add to Waste Container

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Components

The following diagram illustrates the key components and their relationships in the safe disposal of this compound, emphasizing the central role of institutional EHS guidelines.

main This compound Disposal ehs Institutional EHS Guidelines main->ehs Governed by ppe Personal Protective Equipment (PPE) main->ppe waste_container Designated Hazardous Waste Container main->waste_container storage Secure Storage (SAA) main->storage spill_kit Spill Kit & Procedure main->spill_kit vendor_disposal Licensed Waste Vendor Disposal main->vendor_disposal ehs->ppe Mandates ehs->waste_container Specifies labeling Proper Labeling ehs->labeling Requires ehs->storage Regulates ehs->spill_kit Defines ehs->vendor_disposal Coordinates waste_container->labeling

Caption: Key components of this compound disposal.

References

Personal protective equipment for handling Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo-Cy3-Tetrazine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining product integrity.

Hazard Identification and Immediate Precautions

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from related cyanine (B1664457) dyes and tetrazine compounds indicate potential hazards.[1] Users should treat this chemical as potentially hazardous.[2] Key hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

In case of exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3]

  • After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.[5] The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles conforming to EN166 or NIOSH standards.[3][6] A face shield should be worn over goggles when handling the powder or solutions.[7]
Hands Chemical-Resistant GlovesImpervious gloves (e.g., nitrile or neoprene) are required.[6] Double-gloving is recommended.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
Body Laboratory CoatA buttoned lab coat is the minimum requirement.[5] Ensure it covers as much skin as possible.[7]
Respiratory NIOSH-Approved RespiratorRequired when dusts are generated or if working in a poorly ventilated area.[6] Use a respirator with a P2 or P95 (US) filter for nuisance exposures.[3]

Operational Plan: Handling and Experimental Protocol

This compound is a water-soluble cyanine dye containing a tetrazine group for click chemistry applications.[8][9] It is highly reactive and sensitive to light and humidity.[2][8]

Preparation and Handling Workflow:

  • Area Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Donning PPE: Follow the proper sequence for putting on PPE to ensure maximum protection.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • The compound is soluble in water, DMF, and DMSO.[8][10]

    • For storage of unused portions, it is recommended to dissolve the product, create aliquots for single-use experiments, and dry them using a speedvac.[11]

  • Reaction:

    • Perform coupling reactions in the dark to prevent photobleaching of the cyanine dye.[2]

    • Tetrazine-TCO ligation is extremely fast and does not require a copper catalyst.[11]

  • Post-Reaction: After the reaction is complete, proceed with purification as required by your specific protocol.

  • Doffing PPE: Remove PPE carefully in a designated area to prevent cross-contamination. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally inner gloves, washing hands thoroughly after.[5]

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_area 1. Prepare Well-Ventilated Work Area (Fume Hood) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe reagent_prep 3. Equilibrate Reagent Vial to Room Temperature don_ppe->reagent_prep dissolve 4. Dissolve Reagent in Appropriate Solvent (e.g., DMSO) reagent_prep->dissolve reaction 5. Perform Reaction in the Dark dissolve->reaction cleanup 6. Quench Reaction & Begin Purification reaction->cleanup doff_ppe 7. Doff PPE in Designated Area cleanup->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash disposal 9. Dispose of Waste in Labeled, Sealed Container wash->disposal

Caption: Workflow for safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and product efficacy.

Storage and Stability:

The following table outlines the recommended storage conditions for this compound.

ParameterConditionNotes
Temperature -20°CFor long-term storage (up to 24 months).[8][10]
Light In the darkAvoid prolonged exposure to light to prevent photobleaching.[8][10]
Moisture DesiccateThe compound is sensitive to humidity.[2][8]
Transportation Room TemperatureStable for up to 3 weeks at ambient temperature.[8][10]

Disposal Plan:

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[3] Do not dispose of it in regular trash or down the drain.[3]

  • Disposal Route: Fluorescent dyes must be disposed of through a certified hazardous waste management service.[12][13] Follow all local, state, and federal regulations for chemical waste disposal.[4][13]

  • Broken Material: In case of a spill or breakage, wear appropriate PPE, collect all material (including broken glass and powder) using tape or damp towels, and place it in a sealed container for disposal.[14] Do not use a vacuum cleaner.[14]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.